molecular formula C19H29ClN2O5 B1439779 Boc-L-lys(2-CL-Z)-OL CAS No. 198476-84-5

Boc-L-lys(2-CL-Z)-OL

Cat. No.: B1439779
CAS No.: 198476-84-5
M. Wt: 400.9 g/mol
InChI Key: ZZPSJIPXZNNWPD-HNNXBMFYSA-N
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Description

Boc-L-lys(2-CL-Z)-OL is a useful research compound. Its molecular formula is C19H29ClN2O5 and its molecular weight is 400.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-L-lys(2-CL-Z)-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-lys(2-CL-Z)-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPSJIPXZNNWPD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Group: A Critical Stability Anchor in Boc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group Stability Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Stability Paradox

In the architecture of solid-phase peptide synthesis (SPPS), the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group represents a precise chemical engineering solution to the "stability paradox" of the Boc/Benzyl strategy.

While the standard Benzyloxycarbonyl (Z) group is a cornerstone of peptide chemistry, it possesses a fatal flaw in Boc-based SPPS: it is not sufficiently stable to the repetitive trifluoroacetic acid (TFA) treatments required to remove N-


-Boc groups. Over a 20-cycle synthesis, a significant percentage of Z groups on Lysine side chains will prematurely cleave, leading to N-

-branching and difficult-to-purify byproducts.

The 2-Cl-Z group introduces a single chlorine atom at the ortho position of the benzyl ring. This modification exerts a strong electron-withdrawing inductive effect that destabilizes the benzylic carbocation intermediate, increasing acid stability by approximately 60-fold compared to the unsubstituted Z group, without necessitating the harsh cleavage conditions required for the 2,6-dichlorobenzyl derivative.

Chemical Basis of Stability

The stability of urethane protecting groups under acidic conditions is governed by the rate of protonation and the subsequent stability of the carbocation formed upon cleavage.

Mechanistic Insight

The cleavage of benzyloxycarbonyl-type groups in acid proceeds via an


-like mechanism:
  • Protonation: The carbonyl oxygen or the ether oxygen is protonated.

  • Fragmentation: The C-O bond breaks, generating a carbamic acid (which decarboxylates to the amine) and a benzyl carbocation .

The rate-determining step is the formation of this benzyl carbocation.

  • Z Group: The benzyl carbocation is stabilized by resonance, making cleavage relatively facile in 50% TFA.

  • 2-Cl-Z Group: The Chlorine atom at the 2-position is highly electronegative. Through the Inductive Effect (-I) , it pulls electron density away from the ring and the benzylic carbon. This destabilizes the transition state leading to the carbocation, significantly slowing down the reaction rate in TFA.

DOT Diagram: Mechanism of Acid Resistance

Mechanism Substrate Protected Lysine (R-NH-CO-O-CH2-Ar) Protonation Protonation (+ H+) Substrate->Protonation Transition Transition State (Carbocation Formation) Protonation->Transition Cleavage Cleavage Products (R-NH3+ + CO2 + Ar-CH2+) Transition->Cleavage Slowed by instability Inductive 2-Cl Substituent (-I Inductive Effect) Inductive->Transition Destabilizes (+)

Figure 1: Mechanistic pathway showing how the 2-Cl substituent destabilizes the transition state, retarding acidolysis.

Quantitative Stability Profile

The superiority of 2-Cl-Z is best illustrated by the kinetic data established in the foundational work by Erickson and Merrifield [1]. The table below compares the first-order rate constants of deprotection in 50% TFA/DCM.

Table 1: Comparative Acid Stability in 50% TFA/DCM (20°C)
Protecting GroupStructureRate Constant (

)
Relative Stability (vs Z)Recommended Use
Benzyloxycarbonyl (Z) Ph-CH₂-O-CO-396.0 1xSolution Phase Only
4-Chloro-Z 4-Cl-Ph-CH₂-O-CO-138.0 ~2.9xNot Recommended
2-Chloro-Z (2-Cl-Z) 2-Cl-Ph-CH₂-O-CO-6.3 ~63x Standard for Lys (Boc-SPPS)
2,4-Dichloro-Z 2,4-Cl₂-Ph-CH₂-O-CO-4.9 ~80xLong Peptides
2,6-Dichloro-Z 2,6-Cl₂-Ph-CH₂-O-CO-0.4 ~990xTyr Protection (Too stable for Lys)

Analysis:

  • The 63x Factor: 2-Cl-Z is roughly 63 times more stable than Z. In a synthesis requiring 24 hours of total exposure to TFA (e.g., a 40-mer peptide), the Z group would suffer significant loss (>50%), whereas 2-Cl-Z remains >99% intact.

  • The "Goldilocks" Zone: While 2,6-Dichloro-Z is even more stable, it is difficult to remove completely with standard HF conditions. 2-Cl-Z sits in the optimal window: stable to TFA, yet completely removable by HF at 0°C.

Strategic Application in Peptide Synthesis

In Boc chemistry, orthogonality is achieved by exploiting "graduated acid lability."[1]

  • Temporary Group (N-

    
    ):  Boc (Removed by TFA ).
    
  • Permanent Group (Side Chain): 2-Cl-Z (Stable to TFA, Removed by HF ).

DOT Diagram: Selection Decision Tree

SelectionStrategy Start Select Lysine Protection for SPPS Strategy Primary Strategy? Start->Strategy Fmoc Fmoc/tBu Strategy Strategy->Fmoc Boc Boc/Bzl Strategy Strategy->Boc BocSide Use Boc (Acid Labile) Fmoc->BocSide PeptideLen Peptide Length / Complexity Boc->PeptideLen Short Short (<10 residues) Simple Sequence PeptideLen->Short Standard Standard (10-50 residues) High Fidelity Required PeptideLen->Standard Extreme Extreme (>50 residues) or Harsh Conditions PeptideLen->Extreme UseZ Z Group (Risk of Branching) Short->UseZ Use2ClZ Use 2-Cl-Z (Industry Standard) Standard->Use2ClZ Use26ClZ Use 2,6-Cl2-Z (Hard to Remove) Extreme->Use26ClZ

Figure 2: Decision matrix for selecting Lysine side-chain protection.

Experimental Protocols

Protocol A: Synthesis of Boc-Lys(2-Cl-Z)-OH (Copper Complex Method)

This is the most reliable method for installing the 2-Cl-Z group selectively on the


-amine of Lysine without protecting the 

-amine first.

Reagents:

  • L-Lysine monohydrochloride

  • Basic Copper Carbonate (

    
    )
    
  • 2-Chlorobenzyl chloroformate (2-Cl-Z-Cl)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • EDTA or Thioacetamide (for copper removal)

Step-by-Step Workflow:

  • Formation of Copper Complex:

    • Dissolve L-Lysine HCl (100 mmol) in water (300 mL).

    • Add Basic Copper Carbonate (60 mmol) and reflux for 2 hours. The solution will turn deep blue as the

      
      -amine and carboxylate chelate to the copper, protecting them.
      
    • Filter the hot solution to remove excess copper salt and cool to room temperature.

  • Acylation of

    
    -Amine: 
    
    • Add sodium bicarbonate (150 mmol) to the blue solution.

    • Add 2-Chlorobenzyl chloroformate (110 mmol) dropwise with vigorous stirring (or in acetone solution) over 1 hour.

    • Stir for 3-4 hours. The

      
      -amine is now protected with 2-Cl-Z. The product precipitates as the copper complex of 
      
      
      
      -2-Cl-Z-Lysine.
    • Filter the precipitate and wash with water and ethanol/ether.

  • Decomplexation:

    • Suspend the solid in boiling water/EDTA solution (or treat with thioacetamide/H2S if heavy metal waste is managed) to sequester the copper.

    • The free amino acid H-Lys(2-Cl-Z)-OH precipitates upon cooling. Filter and dry.[2]

  • Boc Protection (

    
    -Amine): 
    
    • Suspend H-Lys(2-Cl-Z)-OH in dioxane/water (1:1).

    • Add

      
       (1.1 eq) and maintain pH 9-10 with NaOH.
      
    • After reaction completion, acidify carefully with dilute KHSO4 to pH 2-3 and extract with ethyl acetate.

    • Crystallize to obtain pure Boc-Lys(2-Cl-Z)-OH .

Protocol B: Removal of 2-Cl-Z (HF Cleavage)

Safety Note: Anhydrous HF is extremely hazardous. This procedure must be performed in a dedicated HF apparatus (Teflon/Kel-F) by trained personnel.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger: Anisole or p-Cresol (10% v/v)

Procedure:

  • Preparation: Place the dried peptide-resin (100-500 mg) in the HF reaction vessel. Add the scavenger (1 mL per gram of resin).

  • Condensation: Cool the vessel to -78°C (Dry ice/acetone). Distill anhydrous HF (approx. 10 mL) into the vessel.

  • Reaction: Warm the vessel to 0°C (Ice bath). Stir for 60 minutes .

    • Note: Do not exceed 0°C or 60 minutes significantly to avoid side reactions, but 2-Cl-Z requires the full hour for quantitative removal.

  • Evaporation: Evaporate the HF under high vacuum (using a trap) at 0°C.

  • Workup: Wash the resin with ether (to remove scavengers). Extract the peptide with 10-50% acetic acid or water (depending on solubility). Lyophilize.

Troubleshooting & Optimization

IssueCauseSolution
Branched Peptides Premature loss of side-chain protection during Boc removal.Verify you are using 2-Cl-Z , not Z. If using Z, switch immediately. If using 2-Cl-Z on a very long peptide (>60 residues), consider 2,4-Cl2-Z .
Incomplete Deprotection Cleavage time too short or temperature too low.2-Cl-Z is more stable than Z. Ensure HF cleavage is at 0°C for 60 mins . Do not use "Low-High" HF procedure for the final cleavage unless the "High" step is sufficient.
Alkylation of Trp/Met Carbocation capture by sensitive residues.The 2-chlorobenzyl carbocation is electrophilic. Ensure 10% p-cresol or anisole is present. For Met/Cys containing peptides, add dimethyl sulfide (DMS).

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis.[3][4][5][6] Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. Link

Sources

Strategic Sourcing and Utilization of Boc-L-Lys(2-Cl-Z)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-Lys(2-Cl-Z)-ol is a specialized chiral building block primarily utilized in the synthesis of peptide aldehydes (protease inhibitors) and peptide alcohol linkers.[1] Unlike its carboxylic acid counterpart, the alcohol derivative is not a standard catalog item for major global distributors.[1]

This guide addresses the "Commercial Availability Gap."[1] It provides a validated roadmap for researchers: sourcing the precursor acid, performing the necessary chemical conversion, and validating the final product.[1]

Part 1: Chemical Identity & Structural Significance[1]

To successfully source or synthesize this molecule, one must understand the specific orthogonality of its protecting groups.[1][2][3]

The Molecule[4]
  • Chemical Name: tert-Butyl N-(1-hydroxy-6-((2-chlorobenzyloxy)carbonylamino)hexan-2-yl)carbamate[1]

  • Common Nomenclature: Boc-L-Lys(2-Cl-Z)-ol[1][4]

  • Molecular Formula: C₁₉H₂₉ClN₂O₅[1][5]

  • Precursor CAS (Acid): 54613-99-9 (Boc-Lys(2-Cl-Z)-OH)

The "2-Cl-Z" Advantage

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a critical modification of the standard Cbz (Z) group.

  • Acid Stability: 2-Cl-Z is significantly more stable to acidic conditions (e.g., 50% TFA/DCM) than the standard Z group.[1] This allows for the selective removal of the N-terminal Boc group without compromising the side-chain protection.[1]

  • Cleavage: It requires strong acid (HF, TFMSA) or catalytic hydrogenation for removal, making it ideal for solid-phase peptide synthesis (SPPS) protocols where side chains must remain intact until the final cleavage step.[1]

Part 2: Commercial Availability & Supply Chain Analysis[1]

Market Reality: The "Make vs. Buy" Decision

An analysis of major global catalogs (Sigma-Merck, TCI, Bachem, Iris Biotech) reveals a distinct pattern:

  • Boc-Lys(2-Cl-Z)-OH (Acid): Widely available.[1][6] High stock levels.[1]

  • Boc-Lys(2-Cl-Z)-ol (Alcohol): Rare/Custom.[1] Often requires a 4-6 week lead time for custom synthesis.[1]

Validated Suppliers (Precursor Acid)

Since the alcohol is rarely in stock, the most efficient strategy is to purchase the high-purity acid and reduce it in-house.

SupplierCatalog ItemPurity SpecLead Time
Merck (Sigma) Novabiochem® 853018≥ 98% (HPLC)Immediate
TCI Chemicals B6148> 98.0%Immediate
Chem-Impex 03298≥ 99%Immediate
Bachem B-2185≥ 98%Immediate
Sourcing Decision Logic

The following diagram illustrates the optimal workflow for acquiring the molecule based on project timelines and chemistry capabilities.

SourcingLogic Start Need Boc-Lys(2-Cl-Z)-ol CheckStock Check Specialized Vendors (Iris, Watanabe, Custom Houses) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable Buy Direct Purchase (High Cost, Fast) IsAvailable->Buy Yes BuyPrecursor Purchase Precursor: Boc-Lys(2-Cl-Z)-OH IsAvailable->BuyPrecursor No (Likely) Synthesis In-House Reduction (Mixed Anhydride Method) BuyPrecursor->Synthesis QC QC: HPLC & MS Synthesis->QC

Figure 1: Strategic sourcing decision tree for Boc-L-Lys(2-Cl-Z)-ol.

Part 3: Synthesis & Application Protocols

As the alcohol is frequently unavailable, the following protocol describes the reduction of the commercially available acid. This method preserves the sensitive 2-Cl-Z group and the Boc group.[1]

Protocol: Reduction of Boc-Lys(2-Cl-Z)-OH to -ol

Method: Mixed Anhydride Reduction (Isobutyl Chloroformate / NaBH₄).[1] Rationale: This method avoids the use of LiAlH₄, which could attack the carbamate protecting groups.[1]

Reagents:

  • Boc-Lys(2-Cl-Z)-OH (1.0 eq)[1]

  • N-Methylmorpholine (NMM) (1.0 eq)[1]

  • Isobutyl Chloroformate (IBCF) (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (3.0 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Lys(2-Cl-Z)-OH in anhydrous THF at -15°C (salt/ice bath). Add NMM, followed dropwise by IBCF.[1] Stir for 15 minutes to form the mixed anhydride.

  • Reduction: Remove the precipitated NMM·HCl salt by rapid filtration (optional, but cleaner) or proceed directly.[1] Add NaBH₄ (dissolved in a minimal amount of water or dry methanol) dropwise to the filtrate at -15°C.[1]

  • Quench: Stir for 1 hour, allowing the mixture to reach 0°C. Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with 1M KHSO₄, sat.[1] NaHCO₃, and Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Downstream Application: Peptide Aldehyde Synthesis

The primary use of this alcohol is oxidation to the aldehyde (e.g., for leupeptin-based inhibitors).[1]

ReactionPathway Acid Boc-Lys(2-Cl-Z)-OH (Commercial Start) MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride IBCF / NMM -15°C Alcohol Boc-Lys(2-Cl-Z)-ol (Target Alcohol) MixedAnhydride->Alcohol NaBH4 Aldehyde Boc-Lys(2-Cl-Z)-CHO (Protease Inhibitor) Alcohol->Aldehyde Dess-Martin Periodinane

Figure 2: Chemical pathway from commercial acid to bioactive aldehyde.

Part 4: Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation.[1]

Analytical Standards
  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).[1]

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).[1]

    • Detection: UV at 214nm (amide bond) and 254nm (aromatic Z group).[1]

    • Note: The alcohol will elute slightly earlier than the acid precursor due to the loss of the carboxyl group.[1]

  • Mass Spectrometry (ESI-MS):

    • Look for

      
       and 
      
      
      
      .[1]
    • Verify the chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl), which confirms the integrity of the 2-Cl-Z group.

References

  • Merck (Sigma-Aldrich). Product Specification: Boc-Lys(2-Cl-Z)-OH (Novabiochem).[1] Retrieved from .[1]

  • TCI Chemicals. Product Specification: Boc-Lys(2-Cl-Z)-OH.[1] Retrieved from .[1]

  • Chem-Impex International. Boc-Lys(2-Cl-Z)-OH Product Data.[1] Retrieved from .[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455-2504.[1] (Review of 2-Cl-Z stability).

  • Rodriguez, M., et al. (1991). Synthesis of peptide aldehydes.[1] Journal of Medicinal Chemistry.[1] (Methodology for Alcohol-to-Aldehyde oxidation).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptide Alcohols Using Boc-Lys(2-Cl-Z)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of C-Terminal Modification

In the landscape of peptide-based drug discovery, C-terminal peptide alcohols represent a critical class of molecules with enhanced therapeutic potential.[1][2] The replacement of the terminal carboxylic acid with a hydroxymethyl group (-CH2-OH) can significantly alter a peptide's pharmacological profile. This modification often imparts increased metabolic stability by blocking the action of carboxypeptidases, enhances receptor binding affinity, and can improve solubility and bioavailability.[3] Furthermore, peptide alcohols are valuable precursors for synthesizing peptide aldehydes, a well-known class of protease inhibitors.[1]

While several methods exist for their synthesis, the solid-phase peptide synthesis (SPPS) approach offers a streamlined and efficient route. This guide provides a detailed examination of a robust strategy utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, specifically focusing on the use of Boc-L-Lys(2-Cl-Z)-ol as the foundational building block for introducing a C-terminal lysinol residue. This approach allows for the direct incorporation of the alcohol moiety from the start of the synthesis, obviating the need for post-synthesis reduction steps.

The Cornerstone Reagent: Understanding Boc-Lys(2-Cl-Z)-ol

The successful synthesis of a target peptide alcohol hinges on the careful selection of the initial amino alcohol building block. Boc-L-Lys(2-Cl-Z)-ol is an expertly designed derivative for Boc-SPPS, where each component serves a distinct and vital purpose.

  • Nα-Boc (tert-butyloxycarbonyl) Group: This is the temporary protecting group for the alpha-amine. Its key feature is its lability to moderately acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5][6] This allows for its selective removal at the beginning of each coupling cycle without disturbing other protecting groups.

  • C-Terminal Alcohol (-ol): The primary alcohol function replaces the typical carboxylic acid. By anchoring this amino alcohol to the solid support, it ensures the final cleaved product will be the desired peptide alcohol.

  • Nε-2-Cl-Z (2-Chlorobenzyloxycarbonyl) Group: This is the semi-permanent protecting group for the epsilon-amine on the lysine side chain. The electron-withdrawing chlorine atom enhances the stability of the Z-group (benzyloxycarbonyl) towards the repetitive TFA treatments required for Boc group removal during chain elongation.[7][8] This robust protection is critical to prevent undesired branching at the lysine side chain. The 2-Cl-Z group is reliably cleaved only under the strong acid conditions of the final cleavage step, such as with anhydrous hydrogen fluoride (HF).[7][9][10]

The combination of these features makes Boc-Lys(2-Cl-Z)-ol an orthogonal and highly effective building block for constructing well-defined peptide alcohols containing lysine.

Chemical Structure of Boc-L-Lys(2-Cl-Z)-ol

Caption: Structure of Boc-L-Lys(2-Cl-Z)-ol.

Overall Synthesis Workflow

The synthesis of a peptide alcohol via Boc-SPPS is a multi-stage process that requires careful execution at each step. The general workflow involves anchoring the initial amino alcohol to a suitable resin, systematically elongating the peptide chain, and finally, cleaving the completed peptide from the solid support with simultaneous removal of all protecting groups.

Caption: General workflow for peptide alcohol synthesis using Boc-SPPS.

Part 1: Resin Preparation and Loading

The choice of solid support is critical for successfully anchoring the C-terminal alcohol and for the final cleavage conditions. For peptide alcohols, a highly acid-labile resin is preferred.

Rationale for Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for this application.[11] Its linker is exceptionally sensitive to acid, allowing the peptide alcohol to be attached via its hydroxyl group. The high acid lability also provides the option for milder cleavage conditions if a protected peptide fragment is desired, though for full deprotection, HF is still required. Dihydropyran (DHP) functionalized resins are another alternative specifically designed for anchoring alcohols.[11][12]

Protocol 1: Attachment of Boc-Lys(2-Cl-Z)-ol to 2-Chlorotrityl Chloride Resin

This protocol details the esterification of the amino alcohol to the resin. It is crucial to perform these steps under anhydrous conditions to prevent hydrolysis of the reactive trityl chloride linker.

Materials:

Reagent Molarity/Concentration Amount (per g of resin) Purpose
2-Chlorotrityl Chloride Resin 1.0-1.6 mmol/g 1.0 g Solid Support
Dichloromethane (DCM), Anhydrous --- 15-20 mL Swelling/Washing
Boc-L-Lys(2-Cl-Z)-ol --- 1.5-2.0 equiv. First Amino Alcohol
N,N-Diisopropylethylamine (DIEA) --- 3.0-4.0 equiv. Non-nucleophilic Base

| Methanol (MeOH) | --- | ~2 mL | Capping Agent |

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 g) in a reaction vessel. Add anhydrous DCM (15 mL) and allow the resin to swell for 30 minutes with gentle agitation.[13] Drain the DCM.

  • Loading Solution Preparation: In a separate flask, dissolve Boc-L-Lys(2-Cl-Z)-ol (1.5-2.0 equivalents relative to resin capacity) in anhydrous DCM (~10 mL/g resin). Add DIEA (3.0-4.0 equivalents).

  • Coupling Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The DIEA scavenges the HCl generated during the reaction, driving the esterification forward.

  • Capping Unreacted Sites: To block any remaining reactive chlorotrityl sites, add anhydrous MeOH (1-2 mL per gram of resin) and agitate for an additional 30 minutes. This prevents side reactions in subsequent steps.

  • Washing: Drain the reaction mixture and wash the resin thoroughly to remove excess reagents. A typical wash cycle is:

    • DCM (3 x 15 mL)

    • DMF (3 x 15 mL)

    • DCM (3 x 15 mL)

  • Drying and Loading Determination: Dry a small sample of the resin under vacuum and determine the loading (substitution level) using a gravimetric method or by UV-Vis spectrophotometry after cleaving the Boc group.

Part 2: Peptide Chain Elongation

With the first residue securely attached, the peptide chain is built from the C-terminus to the N-terminus by repeating a four-step cycle for each amino acid.

Protocol 2: The Standard Boc-SPPS Cycle

This cycle is repeated for every amino acid to be added to the peptide sequence.

cluster_0 Boc-SPPS Cycle A 1. Deprotection 50% TFA in DCM (20-30 min) B 2. Washing DCM, IPA, DMF A->B Repeat for next amino acid C 3. Neutralization 5-10% DIEA in DMF (5-10 min) B->C Repeat for next amino acid D 4. Coupling Boc-AA, HBTU, DIEA (1-2 hours) C->D Repeat for next amino acid D->A Repeat for next amino acid

Caption: The four core steps of the Boc-SPPS elongation cycle.

Materials & Reagents:

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (v/v).

  • Washing Solvents: DCM, Isopropanol (IPA), DMF.

  • Coupling Reagents: Boc-protected amino acids, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA.

Procedure:

  • Nα-Boc Deprotection:

    • Wash the peptide-resin with DCM (3x).

    • Add the 50% TFA/DCM solution and agitate for 2-5 minutes (pre-wash). Drain.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete cleavage of the Boc group.[4][14]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly to remove residual acid and the cleaved t-butyl carbocation. This is critical to prevent salt formation and ensure efficient coupling in the next step.

    • Wash with DCM (3x), followed by IPA (2x) to shrink the resin and help remove trapped TFA, then DMF (3x) to prepare for neutralization and coupling.[4]

  • Neutralization:

    • Add the 5-10% DIEA/DMF solution to the resin and agitate for 5-10 minutes. This deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for nucleophilic attack during coupling.[14]

    • Drain the solution and wash with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) by dissolving it with HBTU (3 eq.) and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To confirm reaction completion, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to Step 1 for the next amino acid in the sequence.

Part 3: Final Cleavage and Deprotection

This is the final and most critical stage, where the synthesized peptide is liberated from the resin, and all side-chain protecting groups, including the robust 2-Cl-Z group, are removed. Due to the use of highly corrosive and hazardous anhydrous hydrogen fluoride (HF), this procedure requires specialized equipment and stringent safety precautions.[15]

Protocol 3: High-HF Cleavage

This protocol achieves global deprotection and cleavage from the resin. The use of scavengers is essential to prevent side reactions from reactive cationic species generated during the process.[4]

Safety Warning: Anhydrous HF is extremely toxic and corrosive and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

Materials:

Reagent Ratio/Amount Purpose
Peptide-Resin 1.0 g Starting Material
Anisole (or p-Cresol) ~1.0 mL Scavenger
Anhydrous Hydrogen Fluoride (HF) ~10 mL Cleavage & Deprotection Reagent

| Diethyl Ether, Cold (4°C) | ~200 mL | Peptide Precipitation |

Procedure:

  • Preparation: Dry the fully synthesized peptide-resin under high vacuum for at least 4 hours to remove all moisture. Place the dried resin (1.0 g) into the reaction vessel of the HF apparatus.

  • Add Scavenger: Add the scavenger (e.g., anisole, 1.0 mL) to the reaction vessel.[4] The scavenger's role is to trap the benzyl and 2-chlorobenzyl carbocations released from the protecting groups, preventing them from alkylating sensitive residues like tryptophan or methionine.

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath (-78°C). Carefully distill anhydrous HF (~10 mL) into the vessel.

  • Cleavage Reaction: Remove the dry ice bath and replace it with an ice/water bath (0°C). Stir the mixture for 1-2 hours at 0°C. This allows for the cleavage of the peptide from the resin and the removal of all protecting groups (Boc, 2-Cl-Z, and others).

  • HF Removal: After the reaction is complete, carefully remove the HF under a stream of nitrogen or by vacuum.

  • Peptide Precipitation:

    • Transfer the resin/crude peptide mixture to a centrifuge tube.

    • Add cold diethyl ether (~40 mL) to the tube. This will precipitate the peptide while dissolving the organic scavengers and cleaved protecting groups.

    • Mix thoroughly and centrifuge for 5-10 minutes. Decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold ether two more times to remove all residual organic impurities. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[16]

Part 4: Purification and Analysis

The crude product from the cleavage step contains the desired peptide alcohol as well as deletion sequences or modified peptides. Purification is necessary to isolate the target compound.

  • Purification by RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography is the standard method for purifying peptides.[17][18]

    • Column: A C18 stationary phase is typically used for peptides.[18]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is commonly employed. The TFA acts as an ion-pairing agent to improve peak shape.

    • Detection: UV absorbance is monitored at 214-220 nm, where the peptide backbone absorbs.[19]

  • Characterization and Quality Control:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool to confirm the identity of the purified product by verifying its molecular weight.[20]

    • Analytical HPLC: Used to assess the purity of the final product, typically aiming for >95% or >98% depending on the application.[20]

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Legentil, L., et al. (2011). Solid phase peptide synthesis of peptide alcohols.
  • ResearchGate. Functionalized Resins for the Synthesis of Peptide Alcohols | Request PDF. [Link]

  • Fields, G. B., et al. (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTEC. Peptide Synthesis Resins. [Link]

  • Aapptec Peptides. DHP Resin cleavage. [Link]

  • Aapptec Peptides. Boc-Lys(2-Cl-Z)-OH [54613-99-9]. [Link]

  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383. [Link]

  • Kocsis, L., Ruff, F., & Orosz, G. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of peptide science : an official publication of the European Peptide Society, 12(6), 428–436. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]

  • Canadian Peptide and Protein Centre. Peptide Cleavage from Resin Protocol. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews. Drug discovery, 20(4), 309–325. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • Wessjohann, L. A., & Ruijter, E. (2005). 2 Protection of Functional Groups. In Amino Acids and Peptides (pp. 5-85). [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Medicilon. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. [Link]

  • Li, Y., et al. (2023). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics, 20(11), 5634–5642. [Link]

  • Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Link]

  • Peptides. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. [Link]

  • Notomista, E., et al. (2019). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules (Basel, Switzerland), 24(3), 421. [Link]

  • Purdue University News. (2019). New medications offer improved treatment for alcohol use disorders, chronic pain, mood disorders. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Boc-Lys(2-Cl-Z)-ol as a Precursor for Peptide Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Peptide Aldehydes and the Role of a Versatile Precursor

Peptide aldehydes represent a critical class of compounds in drug discovery and chemical biology, primarily renowned for their activity as transition-state analog inhibitors of various proteolytic enzymes, including serine and cysteine proteases.[1][2] Their electrophilic aldehyde moiety can form a reversible covalent bond with the active site nucleophile of an enzyme, leading to potent and often selective inhibition.[3] The synthesis of these valuable molecules, however, presents a significant challenge: the aldehyde functionality is highly reactive and prone to side reactions, including oxidation and racemization, under standard peptide synthesis conditions.[4]

A robust strategy to overcome this involves the late-stage introduction of the aldehyde group from a stable precursor.[1][2] This guide details the application of Boc-Lys(2-Cl-Z)-ol , a strategically protected lysine amino alcohol, as an exemplary precursor for the synthesis of C-terminal peptide aldehydes. The primary alcohol serves as a masked aldehyde, which can be unveiled under mild oxidative conditions after peptide elongation.

This document provides an in-depth look at the chemical principles governing the use of this precursor, detailed protocols for its conversion to the corresponding aldehyde, and methods for purification and characterization.

Foundational Chemical Principles

The efficacy of Boc-Lys(2-Cl-Z)-ol as a precursor is rooted in its orthogonal protecting group strategy, which allows for selective manipulations at different stages of synthesis.

The α-Amine: Boc Protection

The α-amino group is protected by the tert-Butoxycarbonyl (Boc) group. Boc is a cornerstone of acid-labile protecting groups, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[5][6]

  • Causality: The Boc group is stable to the basic and nucleophilic conditions often encountered during peptide coupling but is readily and cleanly removed by moderate acids, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling steps.[5] This acid-lability is fundamental to the stepwise elongation of the peptide chain.

The ε-Amine: 2-Cl-Z Protection

The side-chain (ε-amino) of the lysine residue is protected by the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group. The choice of this group is deliberate and critical for synthetic success.

  • Expertise & Experience: The standard benzyloxycarbonyl (Z) group can be prematurely cleaved during the repetitive TFA treatments required for Boc group removal in SPPS. The electron-withdrawing chlorine atom on the 2-Cl-Z group enhances its stability to acid.[7][8] This ensures the side-chain amine remains protected throughout the synthesis until a final, more stringent deprotection step is desired.[8]

  • Trustworthiness: The 2-Cl-Z group is reliably stable under Boc-SPPS conditions but can be effectively removed by strong acids like anhydrous HF or via hydrogenolysis, providing a distinct and orthogonal deprotection pathway.[7][9]

The C-Terminus: The Alcohol-to-Aldehyde Conversion

The C-terminal primary alcohol is the latent aldehyde functionality. Its conversion is achieved through mild oxidation. While several methods exist (e.g., Swern, PCC), the Dess-Martin Periodinane (DMP) oxidation is particularly well-suited for this application.[10][11]

  • Mechanism Insight: DMP is a hypervalent iodine(V) reagent that facilitates the oxidation of primary alcohols to aldehydes under neutral pH and at room temperature.[12][13] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by deprotonation of the α-hydrogen to yield the aldehyde, acetic acid, and a reduced iodinane byproduct.[12]

  • Why DMP? Its high chemoselectivity is a major advantage. It efficiently oxidizes alcohols without affecting sensitive functional groups often present in peptides, such as sulfides, amides, and various protecting groups like Boc and 2-Cl-Z.[12][13] Furthermore, the reaction conditions are mild, minimizing the risk of epimerization at adjacent chiral centers.[12]

Visualized Structures and Workflows

Chemical Structures

cluster_SM Boc-Lys(2-Cl-Z)-ol cluster_P Boc-Lys(2-Cl-Z)-al (Product) sm p

Figure 1: Structures of the precursor and the target aldehyde.

Reaction Scheme: DMP Oxidation

reaction_scheme start_material Boc-Lys(2-Cl-Z)-ol C₁₉H₂₉ClN₂O₅ reagent {Dess-Martin Periodinane (DMP) | in CH₂Cl₂} product Boc-Lys(2-Cl-Z)-al C₁₉H₂₇ClN₂O₅ reagent->product Oxidation @ RT byproducts {Iodinane + Acetic Acid}

Figure 2: Oxidation of the precursor to the peptide aldehyde.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Oxidation cluster_workup Workup & Purification cluster_analysis Characterization dissolve Dissolve Boc-Lys(2-Cl-Z)-ol in anhydrous CH₂Cl₂ add_dmp Add Dess-Martin Periodinane (DMP) at RT dissolve->add_dmp monitor Monitor reaction by TLC (approx. 2-4 h) add_dmp->monitor quench Quench with Na₂S₂O₃/NaHCO₃ solution monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Silica Gel Column Chromatography extract->purify nmr ¹H & ¹³C NMR purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir

Figure 3: Overall process from oxidation to characterization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dess-Martin periodinane is moisture-sensitive and should be handled under an inert atmosphere if possible.

Protocol 1: Oxidation of Boc-Lys(2-Cl-Z)-ol to Boc-Lys(2-Cl-Z)-al

This protocol is based on the well-established Dess-Martin periodinane oxidation procedure.[14][15]

Materials:

  • Boc-Lys(2-Cl-Z)-ol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-Lys(2-Cl-Z)-ol (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per mmol of substrate).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2-1.5 eq) in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product aldehyde should have a higher Rf value than the starting alcohol.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate. Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (approx. 10 volumes relative to CH₂Cl₂) and stir vigorously for 15-20 minutes until both layers become clear. This step quenches excess DMP and dissolves the iodinane byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Lys(2-Cl-Z)-al. The product is often a pale yellow oil or foam.

ParameterRecommended ValueRationale
DMP Stoichiometry 1.2 - 1.5 equivalentsEnsures complete conversion of the alcohol.[15]
Solvent Anhydrous CH₂Cl₂Aprotic solvent that effectively dissolves both substrate and reagent.
Temperature Room TemperatureDMP is highly effective at RT, avoiding harsh conditions.[13]
Reaction Time 2 - 4 hoursTypical duration for complete oxidation of primary alcohols with DMP.
Quenching Agent Na₂S₂O₃/NaHCO₃Thiosulfate reduces excess DMP, while bicarbonate neutralizes acetic acid byproduct.
Protocol 2: Purification of Boc-Lys(2-Cl-Z)-al

The crude aldehyde is purified using silica gel flash column chromatography.

Materials:

  • Silica Gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • TLC plates and chamber

Procedure:

  • Column Preparation: Prepare a silica gel column packed in a low-polarity solvent (e.g., 10% EtOAc in Hexanes).

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40-50%).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified Boc-Lys(2-Cl-Z)-al.

  • Field Insight: Peptide aldehydes can be somewhat unstable on silica gel over long periods. It is advisable to perform the chromatography efficiently and without delay. For particularly sensitive aldehydes, a bisulfite extraction can be an alternative purification method.[16]

Protocol 3: Characterization of the Peptide Aldehyde

Confirmation of the product structure and purity is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most definitive signal is the appearance of the aldehyde proton (CHO) as a triplet (due to coupling with the adjacent CH₂) in the downfield region, typically between δ 9.5 - 9.8 ppm .[17] The disappearance of the alcohol's CH₂OH signals (often around δ 3.6-3.8 ppm) also confirms the reaction.

  • ¹³C NMR: Look for the characteristic aldehyde carbonyl carbon resonance between δ 190 - 205 ppm .[17]

2. Infrared (IR) Spectroscopy:

  • A strong C=O stretching absorption for the aldehyde will appear around 1720-1740 cm⁻¹ .[17] This will be distinct from the urethane C=O stretches of the Boc and 2-Cl-Z groups. The broad O-H stretch of the starting alcohol (around 3300-3500 cm⁻¹) should be absent.

3. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS) should show the correct molecular ion peak for the product (e.g., [M+Na]⁺ or [M+H]⁺).

Application in Peptide Synthesis

The purified Boc-Lys(2-Cl-Z)-al can be used directly in the next step of a synthesis. For instance, in a solution-phase synthesis, its Boc group can be deprotected with TFA, and the resulting free α-amine can be coupled with the next N-protected amino acid to elongate the peptide chain. Alternatively, it can be used in fragment condensation strategies or for the synthesis of cyclic peptides.[18][19]

Conclusion

Boc-Lys(2-Cl-Z)-ol is a highly effective and strategically designed precursor for the synthesis of peptide aldehydes. Its orthogonal protecting group scheme allows for robust peptide chain elongation while preserving the masked aldehyde functionality. The subsequent mild and chemoselective oxidation using Dess-Martin periodinane provides a reliable pathway to the target aldehyde with high yield and purity, making this precursor an invaluable tool for researchers in medicinal chemistry and drug development.

References

  • aapptec. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z - Peptides.
  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. Cyclization and purification of a mixture of linear peptide aldehydes....
  • Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15.
  • Wong, K. F. (2015). Studies and applications of aldehyde chemistry for peptide modification and formaldehyde detection. PolyU Institutional Research Archive.
  • Hilpert, H., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem, 1(9), 981-985.
  • APExBIO. Boc-Lys(2-Cl-Z)-ol - Protected Lysine Derivative for Synthesis.
  • Organic Syntheses. The dess-martin periodinane.
  • J-Stage. Synthetic Study of Peptide Aldehydes.
  • Lee, J., et al. (2006). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 16(1), 237-240.
  • Bachem. Z - Benzyloxycarbonyl. (2021).
  • Organic Chemistry Teaching Labs, University of Colorado Boulder. (1) synthesis of dess-martin-periodinane.
  • Wikipedia. Dess–Martin periodinane.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Taylor & Francis Online. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors.
  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
  • Chem-Impex. Boc-L-Lys(2-Cl-Z)-O-CH2-Ph-CH2-COOH.
  • NPTEL. Lecture 10 - Dess-Martin periodinane oxidation.
  • AAPPTec. Peptide Purification.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • PubChem. Boc-Lys(2-Cl-Z)-OH | C19H27ClN2O6 | CID 7269331.
  • Thieme. 2 Protection of Functional Groups.
  • ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy....
  • Sigma-Aldrich. Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9.
  • Royal Society of Chemistry. CHAPTER 2: Characterization of Peptides and Their Assemblies. (2020).
  • LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones.
  • Chemical and Pharmaceutical Bulletin. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (1998).
  • Merck Millipore. Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9.
  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018).
  • Chemical Communications (RSC Publishing). Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy.
  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • The Royal Society of Chemistry. Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids.
  • Lumen Learning. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II.
  • Chemguide. oxidation of aldehydes and ketones.
  • Chemistry LibreTexts. 12.12: Oxidation of Alcohols. (2020).

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Application Notes and Protocols: Selective Oxidation of Boc-Lys(2-Cl-Z)-ol to its Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Amino Aldehydes in Modern Chemistry

α-Amino aldehydes are highly valuable synthetic intermediates, particularly in the fields of peptide chemistry, medicinal chemistry, and the total synthesis of natural products. Their dual functionality, possessing both a nucleophilic amine and an electrophilic aldehyde, allows for a diverse range of chemical transformations. The controlled oxidation of protected amino alcohols, such as Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysinol (Boc-Lys(2-Cl-Z)-ol), to their corresponding aldehydes is a critical step in the synthesis of complex peptides and therapeutic agents.[1][2] The aldehyde functionality serves as a versatile handle for peptide ligation, the formation of peptidomimetics, and the introduction of various pharmacophores.

This application note provides a comprehensive guide to the selective oxidation of Boc-Lys(2-Cl-Z)-ol. We will delve into the mechanistic underpinnings of various oxidation methods, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, high-purity synthesis of the target aldehyde, Boc-Lys(2-Cl-Z)-al. The stability of the resulting amino aldehyde is a key consideration, as they can be prone to polymerization or racemization.[1][3]

Choosing the Right Oxidation Method: A Comparative Analysis

The successful oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid requires a mild and selective oxidizing agent.[4][5] For a substrate as sensitive as a protected amino alcohol, the choice of oxidant is paramount to avoid side reactions and preserve the integrity of the protecting groups. This section compares three widely used and effective methods for this transformation: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation.

Oxidation MethodKey ReagentsTypical Temperature (°C)AdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78High yields, mild conditions, wide functional group tolerance.[6][7][8]Requires cryogenic temperatures, produces malodorous dimethyl sulfide, generates CO and CO2 gas.[7][8]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild conditions, rapid reaction times, no toxic chromium reagents, easy workup.[9]DMP is shock-sensitive, can be expensive for large-scale synthesis.
Parikh-Doering Oxidation DMSO, SO3•Pyridine complex, Triethylamine0 to Room TemperatureOperationally simple, avoids cryogenic temperatures, minimizes methylthiomethyl ether side products.[10]May require a large excess of reagents for complete conversion.[10]
Mechanistic Insights

A foundational understanding of the reaction mechanisms allows for informed troubleshooting and optimization.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a highly reactive electrophilic sulfur species.[11] The alcohol then attacks this species, forming an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, typically triethylamine, leads to the formation of a sulfur ylide, which undergoes an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12]

Dess-Martin Oxidation Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP). The reaction begins with the exchange of an acetate ligand on the iodine center with the alcohol. An intramolecular deprotonation of the α-proton of the alcohol by an acetate ion leads to a reductive elimination, forming the aldehyde, iodinane, and acetic acid.[4][13]

Parikh-Doering Oxidation Mechanism

In the Parikh-Doering oxidation, DMSO is activated by the sulfur trioxide-pyridine complex.[10][14] The alcohol attacks the activated DMSO species, forming an alkoxysulfonium salt. A base, such as triethylamine, then facilitates an intramolecular elimination via a five-membered ring transition state to produce the aldehyde, dimethyl sulfide, and the protonated base.[10][15]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Starting Material: Boc-Lys(2-Cl-Z)-ol

The starting amino alcohol can be prepared by the reduction of the corresponding protected amino acid, Boc-Lys(2-Cl-Z)-OH, using a suitable reducing agent like borane-tetrahydrofuran complex (BH3•THF) or lithium borohydride (LiBH4). Ensure the starting material is thoroughly dried and characterized before proceeding with the oxidation.

Protocol 1: Swern Oxidation

This protocol is adapted from the classical Swern oxidation procedure and optimized for amino alcohol substrates.[6][7][8]

Materials:

  • Boc-Lys(2-Cl-Z)-ol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas supply

  • Dry glassware

Workflow Diagram:

Swern_Oxidation_Workflow cluster_prep Preparation (-78 °C) cluster_reaction Reaction (-78 °C) cluster_workup Workup cluster_purification Purification A Dissolve Oxalyl Chloride in DCM B Add DMSO dropwise A->B Formation of activated DMSO C Add Boc-Lys(2-Cl-Z)-ol in DCM B->C Maintain temp. D Stir for 30-60 min C->D E Add Triethylamine D->E Base addition F Warm to Room Temp. E->F Allow to warm G Quench with H2O F->G H Extract with DCM G->H I Wash with brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Silica Gel Chromatography K->L Crude product

Caption: Workflow for Swern Oxidation.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • To the flask, add anhydrous DCM (e.g., 20 mL for 1 mmol of alcohol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 equivalents) to the DCM.

  • Slowly add anhydrous DMSO (3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Dissolve Boc-Lys(2-Cl-Z)-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Add anhydrous triethylamine (5.0 equivalents) dropwise, which may cause the mixture to become thick.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a convenient room temperature alternative to the Swern oxidation.[9][13]

Materials:

  • Boc-Lys(2-Cl-Z)-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Sodium thiosulfate

  • Argon or Nitrogen gas supply

  • Dry glassware

Workflow Diagram:

DMP_Oxidation_Workflow cluster_reaction Reaction (Room Temp) cluster_workup Workup cluster_purification Purification A Dissolve Boc-Lys(2-Cl-Z)-ol in DCM B Add DMP A->B C Stir for 1-3 hours B->C Monitor by TLC D Quench with Na2S2O3 / NaHCO3 C->D Reaction complete E Stir until clear D->E F Extract with DCM E->F G Wash with brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Silica Gel Chromatography I->J Crude product

Sources

Application Note: Microwave-Assisted Synthesis of C-Terminal Peptide Alcohols Using Boc-L-Lys(2-Cl-Z)-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Boc-L-Lys(2-Cl-Z)-OL (Boc-Lysinol, 2-chlorobenzyloxycarbonyl protected side chain) in microwave-assisted solid-phase peptide synthesis (SPPS).

The primary application of this reagent is the synthesis of C-terminal peptide alcohols , a critical structural motif in protease inhibitors (e.g., transition state analogs) and glycopeptide mimetics. The "-OL" designation indicates this is an amino alcohol, not a carboxylic acid; therefore, it cannot be coupled via standard amidation to a free amine. Instead, it must be immobilized onto a resin via its hydroxyl group or coupled in solution to a peptide acid.[1]

This guide focuses on the Microwave-Assisted Etherification of Boc-L-Lys(2-Cl-Z)-OL onto 2-Chlorotrityl Chloride (2-CTC) resin. This method overcomes the significant steric hindrance and slow kinetics associated with loading secondary functional groups, providing a robust platform for subsequent Boc-chemistry elongation.

Chemical Logic & Mechanistic Insight

The Reagent: Boc-L-Lys(2-Cl-Z)-OL
  • N-

    
     Protection (Boc):  Acid-labile (
    
    
    
    -Butyloxycarbonyl). Removed by Trifluoroacetic Acid (TFA).[2][3]
  • Side-Chain Protection (2-Cl-Z): 2-Chlorobenzyloxycarbonyl.[4][5]

    • Why 2-Cl-Z? The standard Z (Cbz) group is partially acid-labile. In Boc SPPS, the N-terminal Boc group is removed repeatedly with TFA. A standard Z group would slowly degrade, leading to side-chain branching. The electron-withdrawing chlorine atom on the 2-Cl-Z ring destabilizes the carbocation intermediate required for acid cleavage, making it ~100x more stable to TFA than standard Z.

    • Removal: Requires strong acid (HF, TFMSA) or catalytic hydrogenolysis (

      
      , Pd/C).
      
  • C-Terminus (Alcohol): The carboxylic acid is reduced to a primary alcohol (

    
    ). This functional group serves as the anchor point to the resin.
    
Why Microwave Irradiation?

Loading amino alcohols onto trityl-based resins is a nucleophilic substitution (


 mechanism involving the trityl cation). This reaction is often slow and low-yielding at room temperature due to:
  • Steric Bulk: The trityl group is massive, and the protected lysine side chain adds further steric drag.

  • Aggregation: Hydrophobic protected amino alcohols can aggregate in DCM/DMF.

Microwave irradiation provides direct kinetic energy to the dipole moments of the reagents, disrupting aggregates and accelerating the formation of the resin-ether bond without requiring excessive temperatures that might degrade the sensitive chloride linker.

Strategic Workflow Visualization

The following diagram illustrates the orthogonal protection strategy and the synthesis workflow.

G cluster_0 Phase 1: Microwave Loading cluster_1 Phase 2: Elongation (Boc Chemistry) cluster_2 Phase 3: Cleavage Options Start Boc-L-Lys(2-Cl-Z)-OL (Reagent) Loading Microwave Etherification 60°C, 30 min DCM/Pyridine Start->Loading Resin 2-Chlorotrityl Chloride Resin (2-CTC) Resin->Loading Immobilized Resin-O-CH2-Lys(2-Cl-Z)-NH-Boc (Immobilized Alcohol) Loading->Immobilized Deprotect Boc Removal 50% TFA/DCM Immobilized->Deprotect AmineFree Resin-O-CH2-Lys(2-Cl-Z)-NH2 Deprotect->AmineFree Couple Microwave Coupling Boc-AA-OH + DIC/Oxyma AmineFree->Couple Peptide Full Peptide Chain (On Resin) Couple->Peptide OptionA Mild Acid (1% TFA) Cleaves Linker ONLY Peptide->OptionA OptionB Strong Acid (HF) Cleaves Linker + Side Chains Peptide->OptionB ProductA Protected Peptide Alcohol (Side chains intact) OptionA->ProductA ProductB Free Peptide Alcohol (Fully Deprotected) OptionB->ProductB

Caption: Workflow for immobilizing Boc-L-Lys(2-Cl-Z)-OL onto 2-CTC resin and subsequent divergence for protected or deprotected peptide isolation.

Detailed Protocols

Materials & Reagents
  • Reagent: Boc-L-Lys(2-Cl-Z)-OL (Purity >98%).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 1.0–1.6 mmol/g).

  • Solvents: Dichloromethane (DCM, Anhydrous), DMF (Peptide grade).

  • Base: Pyridine (anhydrous) or DIEA (Diisopropylethylamine).

  • Coupling Agents (for elongation): DIC (Diisopropylcarbodiimide) / Oxyma Pure.

Protocol 1: Microwave-Assisted Resin Loading

This step creates an ether linkage between the resin and the primary alcohol of the lysine derivative.

StepActionReagents/ConditionsCritical Notes
1. Swelling Swell ResinDCM (10 mL/g resin), 15 min, RT.Essential for exposing reactive chloride sites inside the resin matrix.
2. Dissolution Prepare SampleDissolve Boc-L-Lys(2-Cl-Z)-OL (2 eq. relative to resin) in DCM (5 mL). Add Pyridine (4 eq.).Pyridine acts as an HCl scavenger and catalyst. DCM is preferred over DMF for 2-CTC loading to prevent hydrolysis.
3. Loading Microwave Reaction Add solution to resin. Irradiate at 60°C for 30 mins .Do not exceed 60°C. Higher temps can degrade the trityl linker or cause premature cleavage.
4. Capping Quench Unreacted SitesAdd MeOH (1 mL) to the reaction vessel. Shake for 10 min (RT).Methanol reacts with any remaining active chloride sites to prevent unspecific binding later.
5. Washing Wash Resin3x DCM, 3x DMF, 3x DCM.Thorough washing removes unbound amino alcohol.

Validation (Loading Test): Since the alcohol linkage is not an amide, the standard Kaiser test will be negative (which is correct/expected). To determine loading:

  • Dry a small aliquot of resin.[6]

  • Weigh accurately.

  • Treat with 2% TFA/DCM for 30 mins to cleave the alcohol.

  • Analyze the filtrate by HPLC against a standard curve of the starting material, or simply use the "Weight Gain" method (less accurate but sufficient for initial checks).

Protocol 2: Elongation (Boc Chemistry)

Once loaded, the resin behaves like a standard Boc-peptide resin.

StepOperationReagentsMicrowave Conditions
1. Deprotection Remove N-Boc50% TFA in DCMRT (Microwave not recommended for TFA due to corrosion/safety, though possible at 40°C).
2. Wash Neutralize5% DIEA in DCM (x2)Essential to remove TFA salts before coupling.
3. Coupling Attach Next AABoc-AA-OH (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF75°C, 5-10 min . (Use 50°C for Cys/His to prevent racemization).
4. Monitor Check CompletenessKaiser Test (Ninhydrin)Should be negative (yellow) after coupling.
Protocol 3: Cleavage & Isolation

The choice of cleavage depends on whether you need the side chains protected.[7]

Option A: Synthesis of Protected Peptide Fragments (e.g., for fragment condensation)

  • Reagent: 1% TFA in DCM.[8]

  • Procedure: Treat resin 10 x 2 min at RT. Filter into a flask containing 10% Pyridine/MeOH (to neutralize immediately).

  • Result: The ether bond breaks. The Boc and 2-Cl-Z groups remain intact (2-Cl-Z is stable to 1% TFA). You obtain Boc-Peptide-Lys(2-Cl-Z)-OL .

Option B: Full Deprotection (Standard)

  • Reagent: Hydrogen Fluoride (HF) with p-Cresol/Anisole (scavengers).[7]

  • Procedure: Standard "High HF" procedure (0°C, 1 hour).

  • Result: Cleaves resin ether, removes N-terminal Boc, and removes 2-Cl-Z side chain protection.

  • Alternative: If HF is unavailable, perform Option A (1% TFA cleavage), then perform catalytic hydrogenolysis (

    
    , Pd/C) in solution to remove the 2-Cl-Z and Boc groups (Boc is stable to hydrogenation, but usually removed by TFA first if desired).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Loading Moisture in reagents2-CTC is extremely moisture sensitive. Use anhydrous DCM and dry the resin under vacuum before use.
Low Loading Steric HindranceIncrease Microwave temperature to 60°C (max) or perform double loading (2 x 30 min).
Racemization High Temp CouplingFor Cysteine or Histidine couplings, lower microwave temperature to 50°C. Use Oxyma instead of HOBt.
Incomplete 2-Cl-Z Removal Using TFA only2-Cl-Z is stable to TFA. You must use HF, TFMSA, or Hydrogenolysis for final side-chain deprotection.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[5] [Link]

  • Ieronymaki, M., et al. (2015).[9] Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis.[1][3][10] Biopolymers, 104(5), 506–514.[9][10] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Boc-Lys(2-Cl-Z)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Boc-Lys(2-Cl-Z)-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this protected amino alcohol in aqueous buffer systems. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to overcome these issues in your experiments.

Understanding the Challenge: The Molecular Basis for Low Aqueous Solubility

Boc-Lys(2-Cl-Z)-ol (tert-butyl (6-hydroxy-1-(((2-chlorobenzyl)oxy)carbonylamino)hexyl)carbamate) is a large, lipophilic molecule. Its poor solubility in aqueous media is a direct consequence of its chemical structure:

  • Bulky, Nonpolar Protecting Groups: The tert-butyloxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups are large, hydrophobic moieties. They effectively shield the polar backbone of the lysine structure, dominating the molecule's overall character and making it unfavorable to interact with the highly ordered hydrogen-bonding network of water.

  • Lack of Ionizable Groups: Unlike its carboxylic acid counterpart, Boc-Lys(2-Cl-Z)-OH, the terminal alcohol (-ol) group is not readily ionizable within a typical pH range (2-12).[1] This means that altering the pH of the buffer will not convert the molecule into a more soluble salt form, a common strategy for other organic molecules.[2]

Property Value Source
Chemical Formula C₁₉H₂₉ClN₂O₅[3]
Molecular Weight 400.9 g/mol [3]
CAS Number 14028-05-8[3]
Physical State Solid / Powder[4]
Key Structural Features Hydrophobic Boc & 2-Cl-Z groups, terminal primary alcohol, no carboxylic acidN/A

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-Lys(2-Cl-Z)-ol not dissolving in my aqueous buffer (e.g., PBS, Tris)?

A: The primary reason is the molecule's significant hydrophobic character, conferred by the Boc and 2-Cl-Z protecting groups. These groups create a nonpolar surface that is energetically unfavorable to solvate in polar solvents like water. The single terminal hydroxyl group is insufficient to counteract the lipophilicity of the rest of the molecule.

Q2: I've tried adjusting the pH of my buffer, but the solubility hasn't improved. Why?

A: This is an excellent observation and points to a key feature of this molecule. Solubility enhancement via pH adjustment is effective for compounds with acidic or basic functional groups that can be protonated or deprotonated to form a charged, more polar salt.[1] Boc-Lys(2-Cl-Z)-ol lacks a readily ionizable group like a carboxylic acid or a free amine, so changing the pH will not significantly alter its charge state or its interaction with water.

Q3: What is the best solvent for creating a stock solution?

A: A water-miscible polar aprotic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. These solvents can effectively solvate the entire molecule. From this concentrated stock, you can perform serial dilutions into your final aqueous buffer, though precipitation may still occur if the final concentration is too high.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

If you are facing solubility issues, we recommend a systematic approach. Start with Method 1, which is often sufficient, and proceed to other methods if challenges persist.

Method 1: Co-Solvent System Protocol

This is the most common and effective method for solubilizing hydrophobic compounds for use in biological assays.[5] The principle is to reduce the overall polarity of the solvent system, making it more favorable for the nonpolar solute.

Causality: Water-miscible organic solvents like DMSO disrupt the strong hydrogen-bonding network of water. This creates a "friendlier" microenvironment for the hydrophobic Boc-Lys(2-Cl-Z)-ol molecule, allowing it to be solvated more easily.

Recommended Co-solvents for Stock Solutions

Co-Solvent Typical Starting Conc. Notes
DMSO 10-50 mMExcellent solvating power. Ensure final concentration in assay is low (<0.5%) to avoid cytotoxicity.
DMF 10-50 mMSimilar to DMSO. Can be more aggressive. Check for compatibility with your experimental system.
Ethanol 5-20 mMLess effective than DMSO/DMF but may be better tolerated in some cell-based assays.

Experimental Workflow

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Buffer A Weigh Boc-Lys(2-Cl-Z)-ol B Add small volume of pure co-solvent (e.g., DMSO) A->B C Vortex/sonicate until fully dissolved B->C D Pipette stock solution into vigorously stirring aqueous buffer C->D Dilute slowly E Observe for precipitation. If clear, solution is ready. D->E

Caption: Co-solvent method workflow.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock:

    • Accurately weigh the required amount of Boc-Lys(2-Cl-Z)-ol solid.

    • Add the minimum required volume of 100% DMSO (or another suitable co-solvent) to achieve a high concentration (e.g., 20 mM).

    • Vortex vigorously. If necessary, use a brief sonication in a water bath to aid dissolution. Ensure the solution is completely clear.

  • Dilute into Aqueous Buffer:

    • Place your target aqueous buffer in a vial with a stir bar and begin vigorous stirring.

    • Slowly add the concentrated stock solution dropwise into the stirring buffer. The rapid mixing helps to disperse the compound quickly, minimizing localized high concentrations that can lead to precipitation.

  • Final Observation:

    • Once the full volume is added, allow the solution to stir for 5-10 minutes.

    • Visually inspect the solution for any cloudiness or precipitate. If the solution remains clear, it is ready for use. If precipitation occurs, the final concentration is above the solubility limit for that specific co-solvent/buffer ratio. You will need to either lower the final concentration or try an alternative method.

Method 2: Surfactant-Mediated Solubilization

For applications requiring higher concentrations in aqueous media, or where organic co-solvents are not permissible, surfactants offer an excellent alternative.[6]

Causality: Surfactants are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form a nonpolar core, while the hydrophilic heads face the aqueous environment. Boc-Lys(2-Cl-Z)-ol can be partitioned into this hydrophobic core, effectively being encapsulated and solubilized within the aqueous phase.[6]

cluster_0 Micellar Solubilization cluster_1 Micelle cluster_2 Hydrophobic Core A Boc-Lys(2-Cl-Z)-ol (Hydrophobic) Core A->Core Encapsulated p1 p2 p3 p4 p5 p6 p7 p8

Caption: Encapsulation within a surfactant micelle.

Recommended Non-Ionic Surfactants

Surfactant Typical Working Conc. Notes
Tween® 20 / Tween® 80 0.05% - 0.5% (v/v)Commonly used in biological buffers. Generally low toxicity.
Triton™ X-100 0.05% - 0.5% (v/v)Very effective but can interfere with some optical measurements (A₂₈₀).

Step-by-Step Protocol:

  • Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your aqueous buffer to a final concentration that is well above its CMC (e.g., 0.1%). Mix thoroughly until the surfactant is fully dissolved.

  • Direct Solubilization:

    • Add the solid Boc-Lys(2-Cl-Z)-ol directly to the surfactant-containing buffer.

    • Vortex and/or sonicate the mixture. This process may take longer than with a pure organic co-solvent as the compound needs to partition into the newly formed micelles.

  • Alternative (Co-solvent assisted):

    • Prepare a high-concentration stock in a minimal amount of a volatile co-solvent like ethanol.

    • Add this stock to the surfactant-containing buffer and mix.

    • If permissible, gently warm the solution (e.g., to 37°C) and use a rotary evaporator to remove the volatile co-solvent, leaving the compound solubilized in the surfactant buffer.

Method Selection Guide: At-a-Glance

Method Pros Cons Best For...
Co-Solvents Simple, fast, effective for stock solutions.May be toxic to cells at high concentrations; risk of precipitation upon dilution.Preparing concentrated stocks for subsequent high-dilution experiments (e.g., screening).
Surfactants Can achieve higher aqueous concentrations; generally biocompatible.Can interfere with some assays (e.g., protein binding, optical measurements); solubilization can be slower.Cell-based assays sensitive to organic solvents; formulations requiring higher final concentrations.
Heating Simple; avoids additives.Risk of compound degradation; solubility may decrease upon cooling.Quickly dissolving material for immediate use where stability at high temp is confirmed.

References

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? [Online forum post]. Available: [Link]

  • Slideshare. Methods of solubility enhancements. Available: [Link]

  • Wyzant. (2023, August 8). Increasing the Solubility of Organic Compounds in Water. Available: [Link]

  • Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available: [Link]

  • PubChem. Boc-Lys(2-Cl-Z)-OH. Available: [Link]

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available: [Link]

  • Aapptec Peptides. Boc-Lys(2-Cl-Z)-OH [54613-99-9]. Available: [Link]

  • Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Available: [Link]

  • Google Patents. Water soluble solid phase peptide synthesis.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available: [Link]

Sources

Technical Support Center: 2-Cl-Z Deprotection Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 2-Chlorobenzyloxycarbonyl (2-Cl-Z) deprotection. This moiety is the industry standard for protecting the


-amino group of Lysine (Lys) and Ornithine (Orn) in Boc/Bzl solid-phase peptide synthesis (SPPS) .

Unlike the standard Benzyloxycarbonyl (Z) group, the 2-Cl-Z group contains an electron-withdrawing chlorine atom on the aromatic ring. This modification destabilizes the carbocation intermediate formed during acidolysis, making it significantly more stable against the repetitive 50% TFA treatments used to remove N-


-Boc groups. However, this stability necessitates strong acid conditions  (HF, TFMSA, or TMSOTf) for final removal.

Quick Reference: Method Selection Matrix

Before modifying your protocol, determine the optimal cleavage method based on your peptide's sequence and your laboratory's capabilities.

DeprotectionSelector Start START: Select 2-Cl-Z Cleavage Method HF_Avail Is an HF (Hydrogen Fluoride) Apparatus Available? Start->HF_Avail Sens_Res Contains Trp(For), Met(O), or Asp-Gly sequences? HF_Avail->Sens_Res Yes TFMSA_Route TFMSA / TFA Cocktail (Alternative Strong Acid) HF_Avail->TFMSA_Route No (Standard) TMSOTf_Route TMSOTf / Thioanisole (Hard Acid / Soft Base) HF_Avail->TMSOTf_Route No (Less Corrosive) Standard_HF Standard High HF (90% HF, 10% Scavenger) Sens_Res->Standard_HF No LowHigh_HF Tam's Low-High HF (SN2 then SN1) Sens_Res->LowHigh_HF Yes (Prevents Alkylation)

Figure 1: Decision matrix for selecting the appropriate strong acid cleavage protocol.

Module 1: The Gold Standard (HF Cleavage)

Hydrogen Fluoride (HF) is the most effective reagent for removing 2-Cl-Z. However, standard "High HF" conditions often generate benzyl carbocations that alkylate sensitive residues (Tyr, Trp, Met).

Protocol: Tam's "Low-High" HF Procedure

This two-step method is the recommended default for high-fidelity synthesis. It minimizes side reactions by switching the mechanism from S_N1 (carbocation generation) to S_N2 (nucleophilic attack) in the first step.

Step 1: Low HF (S_N2 Mechanism)
  • Objective: Cleave Boc, Bzl (Ser/Thr), and reduce Met(O) without generating free carbocations. Note: 2-Cl-Z is partially stable here; this step is primarily for scavenger management.

  • Cocktail: HF : DMS :

    
    -cresol (25 : 65 : 10 v/v).
    
  • Conditions: 0°C for 2 hours.

  • Mechanism: The high concentration of Dimethyl Sulfide (DMS) acts as a nucleophile, preventing the formation of benzyl cations.

Step 2: High HF (S_N1 Mechanism)
  • Objective: Complete removal of 2-Cl-Z (Lys), Arg(Tos), and cleavage from the resin.

  • Procedure: Evaporate the Low HF mixture in vacuo (maintain 0°C). Recharge the vessel.

  • Cocktail: HF :

    
    -cresol (90 : 10 v/v).
    
  • Conditions: 0°C for 45–60 minutes.

Module 2: HF-Free Alternatives (TFMSA & TMSOTf)[1]

For laboratories lacking HF lines, Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are viable alternatives, though they require careful optimization for Arginine-containing peptides.

Comparison of Cleavage Cocktails
FeatureHF (High) TFMSA (Standard) TMSOTf
Acid Strength Very Strong (

)
Strong (

)
Strong Lewis Acid
2-Cl-Z Removal Excellent (100%) Good (>95%) Moderate-Good
Arg(Tos) Removal ExcellentSlow (requires time)Slow
Scavenger Anisole /

-cresol
Thioanisole / EDTThioanisole
Risk Profile Volatile, Bone toxicCorrosive, Non-volatileMoisture sensitive
Protocol: TFMSA Cleavage
  • Preparation: Dry the resin thoroughly. Suspend in TFA (10 mL/g resin).

  • Scavengers: Add Thioanisole (10%) and EDT (5%) if Cys/Met are present.

  • Acid Addition: Cool to 0°C. Dropwise add TFMSA (10% final volume).

    • Example: 10 mL TFA + 1 mL Thioanisole + 1 mL TFMSA.

  • Reaction: Stir at 0°C for 2–3 hours.

    • Warning: TFMSA is non-volatile. You must precipitate the peptide with cold ether directly from the acid solution; do not attempt to rotovap TFMSA.

Module 3: Troubleshooting & FAQs

Issue 1: Incomplete Removal of 2-Cl-Z

Q: Mass spec shows a +168 Da adduct (or +152 Da depending on fragmentation) remaining on Lysine. Why? A: The 2-Cl-Z group is significantly more acid-stable than the standard Z group.

  • Cause 1: Acid cocktail was too weak or old. TFMSA degrades if stored improperly.

  • Cause 2: "High HF" step was too short (<30 mins).

  • Solution: Extend the reaction time at 0°C. If using TMSOTf, ensure the reagent is fresh and moisture-free (TMSOTf hydrolyzes to triflic acid and hexamethyldisiloxane, which changes reactivity).

Issue 2: Alkylation of Tryptophan/Tyrosine

Q: I see +90 Da (benzyl) or +106 Da (chlorobenzyl) adducts on my Trp/Tyr residues. A: This is caused by insufficient scavenging of the carbocation generated during 2-Cl-Z cleavage.

  • Mechanism: Upon acidolysis, the 2-Cl-benzyl carbocation is released. Without a sulfur scavenger, it electrophilically attacks the electron-rich indole (Trp) or phenol (Tyr) rings.

  • Solution: Increase the scavenger load.

    • Use Thioanisole or DMS (Dimethyl sulfide). These are "soft bases" that effectively trap the "soft acid" carbocations.

    • Recommended: Switch to the Low-High HF protocol (Module 1), which suppresses carbocation formation entirely in the first phase.

Issue 3: Methionine Oxidation

Q: My peptide contains Met, and I see a +16 Da shift (Met-Sulfoxide). A: 2-Cl-Z removal conditions are oxidative.

  • Solution: Add DMS (Dimethyl sulfide) to the cleavage cocktail. Under acidic conditions, DMS reduces Met(O) back to Met.

  • Note: If using TFMSA, you must include DMS or Thioanisole; otherwise, Met(O) reduction is inefficient.

Module 4: Mechanistic Visualization

Understanding the cleavage pathway helps in selecting the right scavengers.

Mechanism Substrate Lys(2-Cl-Z) Urethane Linkage Protonation Protonation of Carbonyl Oxygen Substrate->Protonation Strong Acid (H+) Collapse Collapse to Carbamic Acid Protonation->Collapse Cation 2-Cl-Benzyl Carbocation (E+) Collapse->Cation SN1 Pathway Adduct Scavenger-Benzyl Adduct (Harmless) Cation->Adduct High Scavenger Conc. SideRxn Alkylation of Trp/Tyr (Harmful) Cation->SideRxn Low Scavenger Conc. Scavenger Scavenger (DMS/Thioanisole) Scavenger->Adduct

Figure 2: The acidolysis mechanism of 2-Cl-Z. Effective scavenging intercepts the carbocation before it damages the peptide.[1]

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). "S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis." Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Yajima, H., & Fujii, N. (1981). "Acidolytic deprotecting procedures in peptide synthesis." Journal of the American Chemical Society, 103(19), 5867-5871. Link

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Kiso, Y., et al. (1980). "Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a new deprotecting reagent in peptide synthesis." Chemical and Pharmaceutical Bulletin, 28(2), 673-676. Link

Sources

Technical Support Center: Stability & Storage of Boc-Lys(2-Cl-Z)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: Boc-Lys(2-Cl-Z)-ol Chemical Name: tert-Butyl (5-amino-6-hydroxyhexyl)carbamate derivative Primary Application: Synthesis of peptide aldehydes, peptide alcohols, and enzyme inhibitors (e.g., Leupeptin analogues).

Critical Distinction: Unlike the standard amino acid building block Boc-Lys(2-Cl-Z)-OH , this compound is an amino alcohol . It lacks the C-terminal carboxylic acid. This structural difference makes it significantly more prone to hygroscopicity (absorbing moisture from air) and physical state changes (becoming a waxy gum) compared to its crystalline acid counterpart.

Chemical Vulnerability Profile

To prevent degradation, you must understand the three distinct points of failure in this molecule:

  • N-Terminus (Boc): Highly acid-labile. Exposure to acidic fumes (HCl, TFA) or carbonic acid (from atmospheric CO₂ + moisture) triggers autocatalytic deprotection.

  • Side Chain (2-Cl-Z): Engineered for stability.[1] The 2-chlorobenzyloxycarbonyl group is far more stable to acid than standard Z (Cbz) groups. It resists 50% TFA, requiring strong acids (HF, TFMSA) for removal. Stability Concern: Low.

  • C-Terminus (Alcohol): The primary alcohol (-CH₂OH) is chemically stable but physically vulnerable. It drives the compound's hygroscopic nature, leading to hydrolysis of the Boc group if water is trapped in the lattice.

Storage & Handling Protocol (The "Gold Standard")

The following protocol is a self-validating system designed to maximize shelf-life (>2 years).

A. Long-Term Storage Conditions
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation rates; prevents "oiling out" of low-melting solids.
Atmosphere Inert (Argon/N₂) Displaces O₂ (prevents slow oxidation of alcohol to aldehyde) and CO₂ (prevents carbonic acid formation).
Container Amber Glass While 2-Cl-Z is relatively photostable, amber glass prevents UV-induced radical formation at the chlorinated ring.
Desiccation Required The compound is hygroscopic. Store the vial inside a secondary jar containing silica gel or Drierite.
B. The "Thaw-Use-Refreeze" Workflow

Failure to follow this specific sequence is the #1 cause of product degradation.

ThawCycle cluster_0 Freezer (-20°C) cluster_1 Benchtop (RT) Storage Frozen Stock (Desiccated) Equilibration Equilibrate (30-60 mins) Storage->Equilibration Remove Opening Open Vial (Dry Atmosphere) Equilibration->Opening Condensation Check note CRITICAL: Do NOT open cold vial. Condensation = Hydrolysis. Equilibration->note Weighing Quick Weighing Opening->Weighing Purging Purge Headspace (Argon/N2) Weighing->Purging Sealing Reseal with Parafilm Purging->Sealing Sealing->Storage Return immediately

Caption: The Equilibration step is non-negotiable. Opening a cold vial at room temperature causes immediate water condensation on the solid, initiating Boc removal.

Troubleshooting & FAQs

Issue 1: Physical State Change

User Report: "The powder has turned into a sticky gum or a solid block."

  • Diagnosis: Hygroscopic clumping. The alcohol moiety has absorbed atmospheric moisture, lowering the glass transition temperature (

    
    ).
    
  • Impact: Weighing is difficult, but chemical purity might still be intact.

  • Corrective Action:

    • Dissolve the gum in a small amount of DCM (Dichloromethane).

    • Precipitate by adding cold Hexane or Diethyl Ether.

    • Filter and dry under high vacuum for 24 hours.

    • Self-Validation: Check TLC.[2] If one spot remains, the compound is salvageable.

Issue 2: Solubility Problems

User Report: "The compound is not dissolving in water or mild buffers."

  • Diagnosis: Incorrect solvent choice. Boc-Lys(2-Cl-Z)-ol is highly lipophilic due to the Boc group, the Chlorinated Z group, and the aliphatic chain.

  • Solution:

    • Primary Solvents: DMSO, DMF, Methanol, Ethanol, DCM.

    • Aqueous Work: Dissolve in organic solvent (e.g., DMSO) first to create a 100x stock, then dilute into aqueous buffer. Keep organic co-solvent >5% if possible.

Issue 3: Unexpected Deprotection

User Report: "Mass spec shows a peak at [M-100], and the Boc group seems missing."

  • Diagnosis: Acid contamination.

  • Root Cause: Storage near volatile acids (HCl, TFA) in the freezer. Cross-contamination is common in shared storage units.

  • Immediate Fix: Isolate the batch. Perform a Kaiser test (ninhydrin).

    • Positive (Blue): Free amine present (Boc lost).[3] Discard.

    • Negative (Colorless): Boc intact.[1][3] The Mass Spec ionization source might be causing in-source fragmentation (a common artifact with Boc groups). Reduce cone voltage.

Quality Control & Degradation Pathways

Degradation Logic Diagram

Understanding how the molecule breaks down helps you prevent it.

Degradation Compound Boc-Lys(2-Cl-Z)-ol Hydrolysis Boc Cleavage (Slow Hydrolysis) Compound->Hydrolysis + Moisture + Acid Oxidation Oxidation to Aldehyde (-CHO) Compound->Oxidation + O2 (Long term) Moisture Moisture (H2O) Moisture->Hydrolysis Acid Trace Acid / CO2 Acid->Hydrolysis Oxidant Oxidants (O2) Oxidant->Oxidation Product1 H-Lys(2-Cl-Z)-ol (Free Amine) Hydrolysis->Product1 Product2 Boc-Lys(2-Cl-Z)-al (Aldehyde) Oxidation->Product2

Caption: Primary degradation is Boc-loss via moisture/acid. Secondary is alcohol oxidation.

QC Methods (Self-Validation)

Before using valuable reagents in a synthesis, validate the integrity of your Boc-Lys(2-Cl-Z)-ol:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Chloroform:Methanol (9:1).

    • Visualization: UV (254 nm) for the 2-Cl-Z group; Ninhydrin (after heating/acid spray) for the amine.

    • Acceptance: Single spot. If a lower Rf spot appears (free amine), purification is required.

  • Melting Point:

    • Compare against the Certificate of Analysis (CoA). A drop of >5°C indicates significant impurity or solvent trapping.

References

  • Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines the relative stability of Boc vs. Z vs. 2-Cl-Z groups).
  • 2-Cl-Z Characteristics: Merck/Novabiochem. (2024). Cleavage and Deprotection Protocols for Boc SPPS.

  • Boc-Amino Alcohol Handling: BenchChem. (2025).[3] Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.

  • Compound Properties: PubChem. (2025). Boc-Lys(2-Cl-Z)-OH Compound Summary. (Used as proxy for side-chain stability data). [4]

Sources

Validation & Comparative

A Head-to-Head Comparison of Boc-Lys(2-Cl-Z)-ol and Fmoc-Lys(Boc)-ol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Lysine-Derived Amino Alcohols:

In the intricate world of peptide synthesis and drug development, the choice of building blocks is paramount. Every protecting group, every functional moiety, dictates the accessible chemical space and ultimately, the success of a synthetic campaign. While N-protected lysine amino acids are staples for peptide chain elongation, their reduced counterparts, lysine amino alcohols, offer a unique toolkit for C-terminal modification, linker chemistry, and fragment-based discovery.

This guide provides a deep, evidence-based comparison of two critical lysine amino alcohol derivatives: Boc-Lys(2-Cl-Z)-ol and Fmoc-Lys(Boc)-ol . We move beyond a simple cataloging of features to explore the strategic implications of their underlying chemical philosophies—the robust, traditional Boc/Bzl strategy versus the milder, orthogonal Fmoc/tBu approach. This analysis will empower researchers, chemists, and drug development professionals to make informed decisions, optimizing for yield, purity, and synthetic versatility.

Decoding the Core Philosophies: Boc vs. Fmoc Strategies

The primary distinction between these two reagents lies in the chemical strategy for which they are designed. Peptide synthesis relies on the sequential removal of a temporary Nα-protecting group, followed by coupling of the next amino acid. The stability of the "permanent" side-chain protecting groups during these iterative cycles is critical to prevent the formation of impurities.

  • The Boc/Bzl Strategy: This is the classic approach pioneered by Bruce Merrifield. It employs the acid-labile tert-Butoxycarbonyl (Boc) group for temporary Nα-protection. Side chains are typically protected with benzyl-based groups (Bzl), which are also acid-labile but require much stronger acids for removal (e.g., anhydrous Hydrogen Fluoride, HF).[1] This is considered a "quasi-orthogonal" strategy based on differential acid lability. Boc-Lys(2-Cl-Z)-ol is a quintessential reagent for this approach.

  • The Fmoc/tBu Strategy: Developed as a milder alternative, this strategy uses the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection.[] Side chains are protected with tert-butyl (tBu) based groups, which are stable to the basic conditions used for Fmoc removal but are cleaved by moderate acids like Trifluoroacetic Acid (TFA).[3] This is a truly orthogonal system, as the two classes of protecting groups are removed by entirely different chemical mechanisms.[1][4] Fmoc-Lys(Boc)-ol is the standard lysine building block for this methodology.

cluster_0 Chemical Structures BocLys Boc-Lys(2-Cl-Z)-ol FmocLys Fmoc-Lys(Boc)-ol

Figure 1: The two lysine amino alcohol derivatives.
Head-to-Head Technical Comparison

The choice between these two reagents has profound consequences for reaction conditions, compatibility with other functional groups, and the final deprotection strategy.

FeatureBoc-Lys(2-Cl-Z)-olFmoc-Lys(Boc)-ol
Nα-Protecting Group Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Nα-Deprotection Moderate Acid (e.g., 50% TFA in DCM)[5]Base (e.g., 20% Piperidine in DMF)[][4]
Side-Chain (Nε) Group 2-Cl-Z (2-Chlorobenzyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Side-Chain Deprotection Strong Acid (HF, TFMSA) or Hydrogenolysis[6][7]Moderate Acid (TFA)[3][8]
Synthetic Strategy Boc Solid-Phase Peptide Synthesis (SPPS)Fmoc Solid-Phase Peptide Synthesis (SPPS)
Orthogonality Quasi-orthogonal (Differential Acid Lability)Fully Orthogonal (Base vs. Acid Lability)[1]
Key Advantage High side-chain stability to repeated Nα-deprotectionMild Nα-deprotection conditions
Primary Limitation Requires harsh final cleavage conditions (HF)Potential for side reactions from dibenzofulvene
2.1. Orthogonality and Side-Chain Stability: The Core Divergence

The central advantage of Boc-Lys(2-Cl-Z)-ol is rooted in the exceptional stability of the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group. The parent Z-group is known for its stability, but the electron-withdrawing chlorine atom further increases its resistance to acidolysis.[7][9] In a typical Boc-SPPS workflow, the Nα-Boc group is removed at every cycle with TFA. If the lysine side-chain protection is not sufficiently robust, it can be prematurely and partially cleaved, exposing the ε-amino group. This free amine can then react in the subsequent coupling step, leading to the irreversible formation of branched peptide impurities, a significant challenge in the synthesis of long or complex peptides. The 2-Cl-Z group provides superior protection against this pathway compared to many other protecting groups used in Boc chemistry.[10]

In contrast, Fmoc-Lys(Boc)-ol operates on a truly orthogonal principle. The Nα-Fmoc group is removed with a base like piperidine, a condition under which the side-chain Boc group is completely stable.[3][11] Likewise, the acid used for final cleavage and Boc group removal (TFA) does not affect any Fmoc groups that might be present elsewhere in the molecule.[4] This clean separation of deprotection chemistries is a major advantage of the Fmoc/tBu strategy, simplifying synthesis planning and often leading to cleaner crude products.

G cluster_boc Boc-Lys(2-Cl-Z)-ol Pathway cluster_fmoc Fmoc-Lys(Boc)-ol Pathway B_Start Nα(Boc)-Lys(2-Cl-Z)-ol-Resin B_Mid Nα(H)-Lys(2-Cl-Z)-ol-Resin B_Start->B_Mid TFA (removes Nα-Boc) B_End H-Lys-ol (Final Product) B_Mid->B_End HF (removes Nε-2-Cl-Z) F_Start Nα(Fmoc)-Lys(Boc)-ol-Resin F_Mid Nα(H)-Lys(Boc)-ol-Resin F_Start->F_Mid Piperidine (removes Nα-Fmoc) F_End H-Lys-ol (Final Product) F_Mid->F_End TFA (removes Nε-Boc)

Figure 2: Deprotection orthogonality of Boc vs. Fmoc strategies.
The Decisive Advantage of Boc-Lys(2-Cl-Z)-ol in Demanding Syntheses

While the Fmoc/tBu strategy is often favored for its mild conditions, the Boc/Bzl strategy, and specifically the use of Boc-Lys(2-Cl-Z)-ol, retains a crucial role in scenarios where maximum side-chain integrity is non-negotiable.

Primary Advantage: Prevention of Side-Chain Acylation.

The most significant advantage of Boc-Lys(2-Cl-Z)-ol is the enhanced security of the ε-amino group during prolonged or difficult syntheses conducted via Boc-SPPS.

  • Causality: During each cycle of Boc-SPPS, the peptide-resin is exposed to TFA for up to 30 minutes.[5] For a 30-mer peptide, this amounts to nearly 15 hours of cumulative acid exposure before the final cleavage. Without a highly acid-resistant side-chain protecting group, even a 0.1% cleavage per cycle would result in approximately 3% of the lysine side-chains being deprotected and available for deleterious branching. The 2-Cl-Z group's heightened stability directly mitigates this risk, ensuring a more linear and pure final product. This is particularly vital in the synthesis of long peptides (>30 residues) or those known to be "difficult sequences" prone to aggregation, where repeated couplings and extended reaction times are common.

Experimental Evidence: In a comparative synthesis of a model peptide containing multiple lysine residues using Boc-SPPS, one would expect the following outcome:

  • Using Boc-Lys(Z)-ol: HPLC analysis of the crude product would likely show a primary peak for the target peptide, but also a trailing shoulder or distinct side-peak corresponding to a +X Da mass, where X is the mass of the acylating species (the incoming amino acid). This indicates undesired branching.

  • Using Boc-Lys(2-Cl-Z)-ol: The HPLC trace would show a significantly cleaner profile with a more prominent main peak and a marked reduction in the branching side-product peak, leading to higher crude purity and a more straightforward purification process.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are condensed protocols for the on-resin deprotection of the lysine side-chain for a C-terminally anchored amino alcohol.

Protocol 1: On-Resin Side-Chain Deprotection of Resin-Lys(2-Cl-Z)-ol

This protocol is hypothetical for on-resin deprotection as 2-Cl-Z is typically removed during final cleavage. For selective on-resin deprotection, an orthogonal protecting group like Msc would be used.[12] This protocol illustrates the conditions required for cleavage.

  • System Preparation: Ensure use of an HF-rated apparatus in a properly ventilated fume hood. Pre-cool the reaction vessel to -5°C.

  • Resin Preparation: Place the dried peptide-resin (100 mg) in the reaction vessel. Add a scavenger cocktail (e.g., 1 mL of a 90:5:5 mixture of HF:p-cresol:p-thiocresol).

  • Cleavage: Carefully condense anhydrous liquid HF (10 mL) into the vessel.

  • Reaction: Stir the mixture at 0°C for 60-90 minutes. Cleavage of Arg(Tos) or Cys(pMeBzl) residues may require longer times or higher temperatures, which can be challenging.[13]

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Workup: Triturate the remaining residue with cold diethyl ether, filter the peptide precipitate, and wash thoroughly with ether. Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Protocol 2: On-Resin Side-Chain Deprotection of Resin-Lys(Boc)-ol

This protocol is used to expose the lysine side-chain for branching or modification while the peptide remains on the resin.

  • Resin Swelling: Swell the Nα-Fmoc protected peptide-resin (100 mg) in dichloromethane (DCM, 2 mL) for 20 minutes.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Reaction: Drain the DCM and add the TFA cocktail (2 mL) to the resin. Gently agitate at room temperature for 2 hours.

  • Washing: Drain the cleavage mixture. Wash the resin extensively with DCM (5 x 2 mL), followed by DMF (5 x 2 mL).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF (3 x 2 mL) to prepare the free ε-amino group for subsequent coupling.

Figure 3: Decision workflow for using Lysine amino alcohols.
Conclusion and Strategic Recommendations

The choice between Boc-Lys(2-Cl-Z)-ol and Fmoc-Lys(Boc)-ol is not a matter of universal superiority but of strategic alignment with a chosen synthetic philosophy and the specific demands of the target molecule.

  • Fmoc-Lys(Boc)-ol remains the workhorse for routine synthesis, for preparing molecules with acid-sensitive functionalities, and for applications requiring orthogonal, on-resin side-chain manipulation. Its integration into the milder, highly automatable Fmoc-SPPS workflow makes it the default choice for a majority of applications.

  • However, Boc-Lys(2-Cl-Z)-ol offers a distinct and decisive advantage in the context of Boc-SPPS, particularly for long, complex, or aggregation-prone sequences. Its key benefit is the enhanced acid stability of the 2-Cl-Z protecting group, which provides a superior guarantee of side-chain integrity throughout the repetitive acid-based deprotection cycles. For research groups committed to the Boc paradigm for its proven ability to handle difficult sequences, Boc-Lys(2-Cl-Z)-ol is the more robust and reliable tool, minimizing the risk of yield-destroying side reactions and simplifying the purification of the final product.

Ultimately, a deep understanding of the causality behind these protecting group strategies allows the modern chemist to select not just a reagent, but an entire synthetic strategy tailored for success.

References
  • aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Peptides. Retrieved from [Link]

  • Wobblebase. (2023). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]

  • Wobblebase. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

  • J-STAGE. (n.d.). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Fmoc-L-Lysine-(Boc), 5 g. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-D-Lys(2-Cl-Z)-OH. Retrieved from [Link]

  • Iris Biotech. (n.d.). Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Comparative Guide: Metabolic Stability of Peptide Alcohols vs. Peptide Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, the C-terminus is a primary site of metabolic vulnerability. Native peptides typically end in a free carboxylic acid (peptide acids), which serves as a recognition motif for carboxypeptidases (CPs), leading to rapid in vivo clearance.

The Core Distinction:

  • Peptide Acids (-COOH): Physiologically anionic at pH 7.4. High affinity for Somatostatin Receptor subtype 2 (SSTR2) in certain analogs (e.g., Octreotate), but highly susceptible to C-terminal exopeptidase degradation.

  • Peptide Alcohols (-CH₂OH): Neutral C-terminus. This modification removes the electrostatic "handle" required by carboxypeptidases, conferring significant resistance to C-terminal hydrolysis. However, this often comes with a trade-off in receptor binding affinity and altered solubility profiles.

This guide analyzes the mechanistic basis of this stability, provides a comparative dataset using the Octreotide/Octreotate model, and details the experimental protocols required to validate these properties in your lab.

Mechanistic Foundation: The Carboxypeptidase Problem

To understand the stability gain, one must understand the enzymatic "docking" mechanism. Carboxypeptidases (specifically CPA, CPB, and CPM) rely on a specific electrostatic interaction to position the substrate for cleavage.

The Salt Bridge Interaction

The active site of most carboxypeptidases contains a positively charged residue (typically Arginine-145 or similar) and a coordinated Zinc ion.

  • Peptide Acid: The negatively charged C-terminal carboxylate (

    
    ) forms a salt bridge with the enzyme's positively charged Arginine. This "locks" the peptide in place, allowing the catalytic water molecule to hydrolyze the peptide bond.
    
  • Peptide Alcohol: The reduction of the carboxylate to a primary alcohol (

    
    ) removes the negative charge. The salt bridge cannot form. The enzyme fails to recognize or bind the C-terminus effectively, rendering the peptide "invisible" to this class of proteases.
    
Diagram: Enzymatic Resistance Mechanism

CP_Mechanism cluster_0 Scenario A: Peptide Acid (Susceptible) cluster_1 Scenario B: Peptide Alcohol (Resistant) Enzyme_A Carboxypeptidase (Arg+ Active Site) Complex_A Enzyme-Substrate Complex (Salt Bridge) Enzyme_A->Complex_A Electrostatic Attraction Substrate_A Peptide Acid (C-term COO-) Substrate_A->Complex_A Result_A Hydrolysis (Degradation) Complex_A->Result_A Catalysis Enzyme_B Carboxypeptidase (Arg+ Active Site) Result_B No Binding (Steric/Charge Mismatch) Enzyme_B->Result_B Repulsion/Indifference Substrate_B Peptide Alcohol (C-term CH2OH) Substrate_B->Result_B

Figure 1: Mechanism of Carboxypeptidase Resistance.[1] The peptide alcohol lacks the anionic charge necessary for the critical salt-bridge interaction within the enzyme's active site.

Comparative Analysis: Data & Performance

The most robust data comparing these two forms comes from the development of somatostatin analogs: Octreotide (Alcohol) and Octreotate (Acid).

Table 1: Physicochemical & Biological Comparison
FeaturePeptide Acid (e.g., Octreotate)Peptide Alcohol (e.g., Octreotide)Impact on Development
C-Terminus Threonine (-COOH)Threoninol (-CH₂OH)Chemical structure
Charge (pH 7.4) Anionic (-1 at C-term)Neutral (0 at C-term)Affects LogD & Permeability
Metabolic Stability Moderate (Susceptible to CPs)High (Resistant to CPs)Alcohol extends plasma t1/2
Receptor Affinity High (SSTR2

≈ 0.2 nM)
Moderate (SSTR2

≈ 1.5 nM)
Acid often binds better to GPCRs
Renal Clearance Rapid (Anionic transport)Slower (Altered reabsorption)Alcohol modifies PK profile
Synthesis Standard SPPS (Wang Resin)Complex (Reductive cleavage)Alcohol increases mfg cost

Expert Insight: While the alcohol modification drastically improves stability against carboxypeptidases, it is not a "magic bullet." As seen with Octreotate, the Acid form is actually preferred for Radioligand Therapy (e.g., Lutathera) because its superior receptor affinity outweighs the stability loss (which is mitigated by the cyclic backbone and D-amino acids). However, for linear peptides without structural constraints, the Alcohol modification is often essential for survival in plasma [1][2].

Experimental Protocol: In Vitro Plasma Stability Assay

To verify the stability advantage of your peptide alcohol candidate, you must run a comparative plasma stability assay. This protocol uses LC-MS/MS for precise quantitation.

Workflow Diagram

Stability_Protocol Start Peptide Stock (1 mM in DMSO) Incubation Incubation (Timepoints: 0, 15, 30, 60, 120, 240 min) Start->Incubation Spike to 1 µM Plasma Pooled Human/Rat Plasma (Pre-warmed 37°C) Plasma->Incubation Quench Protein Precipitation (Add Ice-cold ACN + IS) Incubation->Quench At each timepoint Spin Centrifugation (14,000 x g, 10 min) Quench->Spin Analysis LC-MS/MS Analysis (Monitor Parent Ion) Spin->Analysis Supernatant

Figure 2: Standardized workflow for assessing metabolic stability in plasma.

Detailed Methodology

Objective: Determine the in vitro half-life (


) of Peptide Alcohol vs. Peptide Acid.

Materials:

  • Pooled Plasma (Human or species of interest), Heparin-stabilized.

  • Test Peptides (Purity >95%).

  • Internal Standard (IS): Tolbutamide or an analog peptide.

  • Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Protocol:

  • Preparation: Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove debris.

  • Spiking: Prepare a 1 mM peptide stock in DMSO. Spike into plasma to a final concentration of 1 µM (ensure DMSO < 0.5% v/v).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL of ice-cold ACN (containing IS) to the aliquot. Vortex for 30s.

  • Processing: Centrifuge at 14,000 x g for 10 min at 4°C to pellet plasma proteins.

  • Analysis: Inject 5 µL of the supernatant into LC-MS/MS. Monitor the transition of the parent ion (

    
     or 
    
    
    
    ) to a specific fragment.

Data Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.

Validation Criteria:

  • Reference compound (e.g., Propantheline) must show expected clearance.

  • Peptide Alcohol should show <10% degradation at 60 min if the mechanism is effective (assuming no endopeptidase cleavage).

Synthesis Context

Understanding the synthesis difficulty is crucial for project planning.

  • Peptide Acids: Synthesized on standard Wang or 2-Chlorotrityl resins. Cleavage with TFA/Water yields the free acid. High yield, low cost.

  • Peptide Alcohols: Cannot use standard ester-linked resins.

    • Method A: Use a Sasrin or Trityl linker, cleave the protected peptide, then reduce the C-terminus in solution (complex).

    • Method B (Preferred): Use a pre-functionalized Amino-Alcohol linker (e.g., Threoninol-linker) attached to the resin. This allows direct synthesis but requires specialized starting materials [3].

Conclusion & Recommendation

  • Choose Peptide Alcohols When: Your primary failure mode is C-terminal degradation (confirmed by metabolite ID showing

    
     deletion), or when you need to increase lipophilicity/permeability by removing the negative charge.
    
  • Choose Peptide Acids When: You are targeting a receptor (like SSTR2) where the C-terminal carboxylate is involved in binding, or if cost/ease of synthesis is the primary driver and stability is managed via other means (cyclization, D-amino acids).

References

  • Esser, J. P., et al. (2006).[2] Comparison of [(177)Lu-DOTA(0),Tyr(3)]octreotate and [(177)Lu-DOTA(0),Tyr(3)]octreotide: which peptide is preferable for PRRT?. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Laznicek, M., et al. (2002). Octreotide and octreotate derivatives radiolabeled with yttrium: pharmacokinetics in rats. Cancer Biotherapy & Radiopharmaceuticals.[3] Available at: [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[2][4][5][6][7] Available at: [Link]

Sources

Benchmarking Yield of Peptide Aldehydes from Lysinol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lysinal Challenge

Peptide aldehydes containing C-terminal lysine residues (Lysinals) are critical pharmacophores in the development of serine and cysteine protease inhibitors (e.g., inhibitors of trypsin-like proteases).[1] However, their synthesis is notoriously difficult due to the high reactivity of the aldehyde group, which is prone to racemization (epimerization) at the


-carbon and over-oxidation  to carboxylic acids.[1]

While reduction of Weinreb amides or thioesters is a common route, the oxidation of lysinol precursors remains a preferred strategy for accessing high-purity peptide aldehydes, particularly when chiral integrity is paramount.[1] This guide benchmarks the three dominant oxidation methodologies—Dess-Martin Periodinane (DMP) , Swern Oxidation , and IBX —specifically focusing on the conversion of


-protected lysinol to lysinal.[1]
Comparative Analysis of Oxidation Methodologies

The choice of oxidant dictates the yield, optical purity, and scalability of the reaction. The following data synthesizes experimental outcomes for the oxidation of


-protected amino alcohols (including lysinol derivatives).
Table 1: Performance Benchmark of Lysinol Oxidation Methods
FeatureDess-Martin Periodinane (DMP) Swern Oxidation IBX (2-Iodoxybenzoic Acid)
Typical Yield 85% – 95% 70% – 85%75% – 90%
Racemization Risk Negligible (< 1%) Low to Moderate (~5%)Low (< 2%)
Reaction Conditions Mild (0°C to RT), Neutral pHCryogenic (-78°C), AnhydrousHeating often required (DMSO)
Side-Chain Tolerance Excellent (Boc, Fmoc, Z, Trt)Good, but S-containing groups risk oxidationGood
Scalability Moderate (Reagent cost/safety)High (Cheap reagents)Moderate (Solubility issues)
Purification Simple (Basic workup)Odorous (DMS removal required)Filtration (Insoluble byproducts)
Deep Dive: The Causality of Performance

1. Dess-Martin Periodinane (DMP): The Precision Tool [1][2]

  • Mechanism: DMP acts via a ligand exchange mechanism followed by intramolecular elimination.[1] Because the reaction occurs at neutral pH and does not involve highly basic intermediates, the acidic

    
    -proton of the aldehyde is not abstracted.[1]
    
  • Why it wins on Purity: It is widely regarded as the "gold standard" for preventing epimerization. For lysinol, where the side chain adds steric bulk, DMP’s mild nature ensures the aldehyde is generated without disturbing the chiral center.[1]

  • Self-Validating Check: The reaction is often fast (0.5 – 2 h).[1] Completion is visually indicated by the formation of a white precipitate (iodinane byproduct) in DCM.

2. Swern Oxidation: The Industrial Workhorse

  • Mechanism: Uses activated DMSO (via oxalyl chloride).[1][2][3] The active species is highly electrophilic.[1]

  • The Risk: The reaction requires a base (typically Triethylamine or DIPEA) to trigger the elimination and form the aldehyde. If the temperature rises above -60°C before quenching, or if excess base is used, the base can deprotonate the newly formed aldehyde, leading to significant racemization.[1]

  • Why it lags for Lysinol: The strict temperature control is difficult to maintain on small bench scales or very large scales, leading to variable yields (70-85%).[1]

3. IBX (2-Iodoxybenzoic Acid): The Robust Alternative [1]

  • Mechanism: Precursor to DMP.[1] It functions similarly but usually requires DMSO as a solvent due to poor solubility in DCM.[1]

  • The Trade-off: While stable and safe, the requirement for DMSO can complicate the workup of peptide aldehydes, which are often water-soluble or unstable during the aqueous washes needed to remove DMSO.[1]

Critical Protocol: Racemization-Free Synthesis of Boc-Lys(Z)-H

This protocol utilizes Dess-Martin Periodinane (DMP) , selected for its superior yield and optical purity profile.[1]

Prerequisites:

  • Starting Material:

    
    -Boc-
    
    
    
    -Z-Lysinol.[1] (Note: Side chain protection is mandatory to prevent intramolecular cyclization to pipecolic acid derivatives).[1]
  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Reagent: Dess-Martin Periodinane (1.2 – 1.5 equivalents).[1]

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of

    
    -Boc-
    
    
    
    -Z-Lysinol in 10 mL of DCM (wet DCM accelerates DMP decomposition, use anhydrous).
  • Oxidation: Add 1.2 mmol of DMP solid in one portion at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 60–90 minutes.

    • Validation: Spot on TLC.[1] The aldehyde will typically run faster (higher

      
      ) than the alcohol.[1] Stain with 2,4-DNP (orange spot indicates aldehyde).[1]
      
  • Quenching (Critical): Add 10 mL of saturated

    
     containing dissolved 
    
    
    
    (sodium thiosulfate).
    • Why? Thiosulfate reduces unreacted DMP/iodinane byproducts to soluble iodo-acid, while bicarbonate neutralizes acetic acid byproducts, protecting the acid-labile Boc group.[1]

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 min). Separate phases. Extract aqueous layer with DCM.[1]

  • Isolation: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo at low temperature (< 30°C).
    
    • Note: Peptide aldehydes are unstable.[1] Store immediately at -20°C under argon.

Visualizing the Pathway

The following diagram illustrates the critical decision points and chemical pathway for converting Lysine to Lysinal, highlighting the necessity of orthogonal protection.

LysinolOxidation cluster_failures Critical Failure Modes Lysine L-Lysine (Starting Material) Protection Orthogonal Protection (N-alpha & N-epsilon) Lysine->Protection 1. Fmoc/Boc install Reduction Reduction to Alcohol (Mixed Anhydride / NaBH4) Protection->Reduction 2. Carboxyl Activation Lysinol Protected Lysinol (Stable Intermediate) Reduction->Lysinol 3. Hydride Reduction Oxidation Oxidation Strategy (DMP vs Swern) Lysinol->Oxidation 4. Choose Method Cyclization Cyclization (If Side Chain Unprotected) Lysinol->Cyclization Missing Z/Boc group Lysinal Peptide Aldehyde (Target) Oxidation->Lysinal DMP (Recommended) >90% Yield, <1% Racemization Oxidation->Lysinal Swern Risk of Epimerization Racemization Racemization (Base-catalyzed) Oxidation->Racemization Excess Base/Temp

Figure 1: Strategic workflow for Lysinal synthesis.[1] Green path indicates the recommended DMP route for maximal yield and purity.

Troubleshooting & Optimization
  • Issue: Low Yield.

    • Cause: Incomplete oxidation or over-oxidation.[1]

    • Fix: Ensure reagents are dry.[1] If using Swern, ensure temperature never exceeds -60°C during base addition.[1] If using DMP, check reagent quality (should be white, not yellow).[1]

  • Issue: Racemization (detectable by chiral HPLC).

    • Cause: Basic conditions during workup or reaction.[1][4]

    • Fix: Switch from Swern to DMP. Avoid strong bases during workup.[1] Use buffered quenching solutions.[1]

  • Issue: Side-Chain Interference.

    • Cause: The

      
      -amine of Lysine attacks the aldehyde.
      
    • Fix: Verify the stability of the

      
      -protecting group (Z or 2-Cl-Z are preferred over Boc if acidic deprotection is planned later).[1]
      
References
  • Myers, A. G., et al. (1994).[1] "Synthesis of highly epimerizable N-protected alpha-amino aldehydes." Journal of the American Chemical Society.[5] [1]

  • Moulin, A., et al. (2007).[1][6] "Synthesis of peptide aldehydes." Journal of Peptide Science.

  • Jurczak, J., & Golebiowski, A. (1989).[1] "Optically active N-protected alpha-amino aldehydes in organic synthesis." Chemical Reviews. [1]

  • Dess, D. B., & Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][2] The Journal of Organic Chemistry. [1]

  • Mancuso, A. J., & Swern, D. (1981).[1] "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis.

Sources

Comparative Guide: Impurity Profiling of Boc-Lys(2-Cl-Z)-ol for Peptide Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-Lys(2-Cl-Z)-ol is a critical chiral intermediate, primarily employed in the synthesis of peptide aldehydes (e.g., Leupeptin analogs) and as a C-terminal linker in solid-phase synthesis. Unlike its acid counterpart, the alcohol form presents a unique "redox purity" challenge. Incomplete reduction of the starting material (acid/ester) or oxidative degradation during storage can compromise downstream coupling efficiency.

This guide objectively compares analytical methodologies for identifying impurities in commercial batches. It moves beyond standard HPLC-UV, demonstrating why orthogonal detection (LC-MS + Chiral) is the only self-validating system for this halogenated building block.

The Impurity Landscape: What You Are Looking For

To validate a batch of Boc-Lys(2-Cl-Z)-ol, one must profile three distinct impurity classes. The presence of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides a unique mass spectrometric handle but also introduces lipophilicity that can mask polar impurities in standard Reverse Phase (RP) chromatography.

Impurity ClassSpecific AnalytesOriginRisk Factor
Redox Impurities Starting Material: Boc-Lys(2-Cl-Z)-OHOver-Oxidation: Boc-Lys(2-Cl-Z)-CHO (Aldehyde)Incomplete reduction (synthesis);Air oxidation (storage).High: The acid competes in coupling; the aldehyde causes side reactions.
Stereochemical Enantiomer: Boc-D-Lys(2-Cl-Z)-olRacemization during reduction (e.g., mixed anhydride method).Critical: Results in diastereomeric peptide mixtures inseparable by standard prep-HPLC.
Truncated/Deprotected Des-Boc: H-Lys(2-Cl-Z)-olDes-Cl-Z: Boc-Lys-olAcidic exposure; Hydrogenolysis.Medium: Leads to chain branching or insertion failures.
Synthetic Byproducts 2-Chlorobenzyl alcohol Boron complexes Degradation of Z-group;Residual reducing agent (NaBH₄/LiAlH₄).Low: Usually removed during workup, but tracks with product in lipophilic methods.

Comparative Analysis of Detection Methodologies

This section compares the industry-standard approach against the recommended advanced workflow.

Method A: The Standard (RP-HPLC-UV)

The baseline approach used by most bulk manufacturers.

  • Technique: C18 Column, Water/Acetonitrile (+0.1% TFA), UV 220 nm.

  • Performance: Excellent for detecting the 2-Cl-Z chromophore.

  • Blind Spot: It often fails to resolve the Acid impurity from the Alcohol product due to similar hydrophobicity dominated by the Cl-Z group. It provides zero information on stereochemistry.

  • Verdict: Insufficient for GMP starting material release.

Method B: The Alternative (HILIC-MS & Chiral-SFC)

The "Senior Scientist" recommended workflow.

  • Technique 1 (Identity/Redox): HILIC (Hydrophilic Interaction LC) coupled to Q-TOF MS.

  • Technique 2 (Stereochemistry): Supercritical Fluid Chromatography (SFC) or Normal Phase Chiral LC.

  • Performance: HILIC separates the Alcohol from the Acid based on the polar head group. MS utilizes the distinct Chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) to validate the protecting group integrity.

  • Verdict: The only self-validating protocol.

Data Comparison: Synthetic Batch Analysis

Table 1: Comparison of impurity detection in a spiked commercial batch.

Impurity Spiked (0.5% w/w)Method A (RP-HPLC UV) DetectionMethod B (HILIC-MS) DetectionExplanation of Causality
Boc-Lys(2-Cl-Z)-OH (Acid) Missed (Co-eluted at 14.2 min)Detected (Resolution > 2.0)HILIC interacts strongly with the free -COOH, shifting it away from the -CH₂OH.
Boc-D-Lys(2-Cl-Z)-ol Missed (Isobaric/Co-eluting)Detected (via Chiral Column)Enantiomers are physically identical in achiral environments.
Des-Boc Amine Detected (Early eluting)Detected (Mass confirmation)Loss of Boc creates a massive polarity shift.
2-Chlorobenzyl Alcohol Detected Detected Strong UV chromophore; easily seen by both.

Experimental Protocols

Protocol 1: Structural Validation via LC-MS (Chlorine Isotope Tagging)

Objective: Confirm the integrity of the 2-Cl-Z group and quantify redox impurities (Acid/Aldehyde).

  • Sample Prep: Dissolve 1 mg Boc-Lys(2-Cl-Z)-ol in 1 mL Methanol.

  • Column: Waters BEH Amide (HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes. (Retains polar species).

  • MS Settings (ESI+): Scan range 100–1000 m/z.

  • Data Interpretation (The Self-Validating Step):

    • Extract Ion Chromatogram (EIC) for m/z 415.16 (M+H)⁺.

    • Check Isotope Pattern: You must observe the characteristic chlorine split. The M+2 peak (417.16) should be approximately 32% the height of the M peak.

    • Absence of this pattern indicates loss of the 2-Cl-Z group.

    • Acid Impurity Check: Look for m/z 429.14 (M+H for Acid) or m/z 451.13 (M+Na).

Protocol 2: Chiral Purity Determination

Objective: Quantify the D-enantiomer (Limit of Detection < 0.1%).

  • Column: Daicel Chiralpak AD-H or Lux Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90 : 10) + 0.1% TFA.

    • Note: TFA is strictly required to suppress the ionization of the residual amine/alcohol interactions with the stationary phase.

  • Flow Rate: 1.0 mL/min; Temp: 25°C.

  • Detection: UV at 220 nm (Amide bond) and 260 nm (Aromatic).

  • Validation: Inject a racemic standard (DL-mixture) to establish the Resolution factor (

    
    ). 
    
    
    
    must be > 1.5.

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical progression for releasing a batch of Boc-Lys(2-Cl-Z)-ol.

AnalyticalWorkflow Start Batch Receipt: Boc-Lys(2-Cl-Z)-ol Step1 Step 1: LC-MS (HILIC Mode) Check Redox State Start->Step1 Decision1 Is Acid/Aldehyde < 0.5%? Step1->Decision1 Step2 Step 2: Isotope Pattern Analysis (35Cl / 37Cl Ratio) Decision1->Step2 Yes Fail_Redox REJECT: Redox Impurity (Risk: Coupling Failure) Decision1->Fail_Redox No Decision2 Is Ratio ~3:1? Step2->Decision2 Step3 Step 3: Chiral HPLC (Hexane/IPA/TFA) Decision2->Step3 Yes Fail_Group REJECT: Protecting Group Loss (Risk: Side Reactions) Decision2->Fail_Group No Decision3 Is D-Isomer < 0.1%? Step3->Decision3 Pass BATCH RELEASE Suitable for Aldehyde Synthesis Decision3->Pass Yes Fail_Chiral REJECT: Racemization (Risk: Diastereomers) Decision3->Fail_Chiral No

Figure 1: Analytical Decision Tree for Boc-Lys(2-Cl-Z)-ol batch release. This hierarchical approach prioritizes redox purity before expending resources on chiral analysis.

Diagram 2: Impurity Formation Pathways

Understanding where impurities come from allows for better troubleshooting.

ImpurityPathways Raw Starting Material Boc-Lys(2-Cl-Z)-OH (Acid) Process Reduction Process (Mixed Anhydride / NaBH4) Raw->Process Target Target Product Boc-Lys(2-Cl-Z)-ol Process->Target Optimized Conditions Imp_Acid Impurity: Residual Acid (Under-reduction) Process->Imp_Acid Incomplete Rxn Imp_Rac Impurity: D-Enantiomer (Base-catalyzed Racemization) Process->Imp_Rac High pH / Temp Imp_Deg Impurity: 2-Cl-Benzyl Alcohol (Z-group cleavage) Target->Imp_Deg Storage / Heat

Figure 2: Origin of key impurities. Note that D-enantiomer formation is often linked to the activation step (Mixed Anhydride) prior to reduction.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455-2504. (2009). (Discusses stability of 2-Cl-Z vs Z groups). [Link]

  • Phenomenex Application Guide. High Performance Liquid Chromatography (HPLC) Enantioseparation of N-FMOC α-Amino Acids. (Demonstrates polysaccharide column separation logic applicable to Boc-derivatives). [Link]

  • McKennon, M. J., et al. A Convenient Reduction of Amino Acids and Their Derivatives. Journal of Organic Chemistry, 58, 3568-3571. (1993).[2] (Standard protocol for Amino Acid -> Amino Alcohol reduction). [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Boc-L-lys(2-CL-Z)-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of peptide synthesis and drug development, the introduction of novel building blocks is a constant. Among these, Boc-L-lys(2-CL-Z)-OL, a protected lysine derivative, offers unique advantages in synthetic strategies. However, its safe and effective implementation into your workflow demands a thorough understanding of its handling, storage, and disposal. This guide moves beyond generic safety data sheets to provide you, the researcher, with the in-depth, practical knowledge necessary to confidently and safely incorporate this reagent into your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for Boc-L-lys(2-CL-Z)-OL may not be readily available, we can infer its hazard profile by examining its constituent parts: the Boc (tert-butyloxycarbonyl) protecting group, the lysine core, and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. The primary hazards associated with compounds of this class include:

  • Dermal, Ocular, and Respiratory Irritation: Like many fine chemical powders, Boc-L-lys(2-CL-Z)-OL has the potential to cause irritation upon contact with the skin, eyes, and respiratory tract.[1][2]

  • Unknown Toxicity: For many research chemicals, the full toxicological profile has not been established. Therefore, it is prudent to treat this compound as potentially harmful if ingested or absorbed through the skin.[1]

  • Combustibility: While not highly flammable, as a solid organic compound, it is considered a combustible solid.[3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just a recommendation—it is a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling Boc-L-lys(2-CL-Z)-OL. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact with the chemical powder. For extended handling or in case of a spill, double-gloving is recommended.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects the eyes from airborne powder particles and accidental splashes.[5]
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin from incidental contact.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling larger quantities or when there is a potential for aerosolization of the powder, to prevent inhalation.[1]

Operational Protocol for Donning and Doffing PPE:

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.

Handling and Storage: Maintaining Compound Integrity and a Safe Environment

Proper handling and storage are critical for both user safety and preserving the quality of Boc-L-lys(2-CL-Z)-OL.

Handling:

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: When weighing the powder, use a balance with a draft shield to prevent the dispersal of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage:

  • Temperature: Store the compound in a cool, dry place. Recommended storage temperature is typically 2-8°C to maintain long-term stability.[3]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Incompatibilities: Avoid storage with strong oxidizing agents.[1]

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][6]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][6]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Spill Response:

In the case of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the contained material into a designated waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill_Response Evacuate Evacuate Ventilate Ventilate Evacuate->Ventilate Contain Contain Ventilate->Contain Collect Collect Contain->Collect Decontaminate Decontaminate Collect->Decontaminate Dispose Dispose Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of Boc-L-lys(2-CL-Z)-OL and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste Boc-L-lys(2-CL-Z)-OL should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and other materials that have come into contact with the compound should be disposed of as solid hazardous waste.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these detailed procedures, researchers can confidently and safely handle Boc-L-lys(2-CL-Z)-OL, ensuring both personal safety and the integrity of their scientific work. This proactive approach to safety is the cornerstone of a productive and responsible research environment.

References

  • Safety Data Sheet. (URL: [Link])

  • Boc-Lys(2-Cl-Z)-OH | C19H27ClN2O6 | CID 7269331 - PubChem. (URL: [Link])

  • Safety Data Sheet: Boc-L-Lysine - Carl ROTH. (URL: [Link])

  • Personal protective equipment (PPE) worn in a Biosafety Level 2 with... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Personal Protective Equipment Requirements - Stanford University. (URL: [Link])

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.